molecular formula C23H26N2O2 B173505 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 128244-02-0

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B173505
CAS No.: 128244-02-0
M. Wt: 362.5 g/mol
InChI Key: QALSVTWHUKILFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is a synthetic intermediate based on the privileged 2,8-diazaspiro[5.5]undecane scaffold, a structure of significant interest in medicinal chemistry. This specific dibenzyl-derivatized dione compound is primarily valued as a key precursor in the synthesis of more complex, biologically active molecules. The diazaspiro[5.5]undecane core is a prominent framework in drug discovery, with close structural analogues demonstrating potent immunomodulatory activity by acting as inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction . Blockade of this pathway is a validated therapeutic strategy in oncology, as it can restore and augment T-cell activation, leading to enhanced anti-tumor immune responses . Beyond immuno-oncology, the 1,9-diazaspiro[5.5]undecane regioisomer has been extensively researched for a range of therapeutic applications, including the treatment of obesity through inhibition of acetyl-CoA carboxylase (ACC) and the management of pain and psychotic disorders . Researchers can utilize this high-quality reagent to efficiently access this versatile pharmacophore for the development of novel small-molecule probes and potential therapeutics. The product is provided with guaranteed purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-23(13-7-15-24(21)17-19-9-3-1-4-10-19)14-8-16-25(22(23)27)18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALSVTWHUKILFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)N(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359930
Record name 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128244-02-0
Record name 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structural elucidation of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . It is designed for researchers requiring a rigorous, evidence-based approach to validating this specific spiro-heterocycle.

Molecular Identity & Synthetic Context

Before interpreting spectral data, one must establish the synthetic logic that generates the scaffold. This molecule is a spiro-bis-lactam , specifically a derivative of spiro[5.5]undecane where two piperidone rings share a central quaternary carbon.

Structural Connectivity
  • Core Scaffold: Spiro[5.5]undecane (11 carbons).[1][2]

  • Heteroatoms: Nitrogen atoms at positions 2 and 8 (diazaspiro).

  • Functional Groups: Carbonyls at positions 1 and 7 (dione), forming two lactam rings.

  • Substituents: Benzyl groups attached to N2 and N8.

IUPAC Numbering Logic: The spiro carbon is typically designated as C6 .

  • Ring A: C6

    
     C1(=O) 
    
    
    
    N2(Bn)
    
    
    C3
    
    
    C4
    
    
    C5
    
    
    C6.
  • Ring B: C6

    
     C7(=O) 
    
    
    
    N8(Bn)
    
    
    C9
    
    
    C10
    
    
    C11
    
    
    C6.
Synthetic Origin (The "Malonate Route")

Understanding the synthesis aids in predicting impurities and confirming the carbon skeleton. The most robust route involves the double Michael addition of acrylonitrile to diethyl malonate, followed by reduction and cyclization.

Synthesis Precursor Diethyl Malonate + 2 eq. Acrylonitrile Intermediate Diethyl bis(2-cyanoethyl)malonate Precursor->Intermediate Base Cat. Reduction Catalytic Hydrogenation (Raney Ni, H2) Intermediate->Reduction Cyclization Thermal Cyclization (- 2 EtOH) Reduction->Cyclization Spontaneous Core 2,8-Diazaspiro[5.5]undecane-1,7-dione (Core Scaffold) Cyclization->Core Alkylation N-Benzylation (BnBr, NaH) Core->Alkylation Product 2,8-Dibenzyl-2,8-diazaspiro[5.5] undecane-1,7-dione Alkylation->Product

Figure 1: Synthetic pathway establishing the carbon-nitrogen framework.

Spectroscopic Characterization

The elucidation relies on confirming the


 (or 

) symmetry of the molecule, which simplifies the NMR spectra significantly.
Mass Spectrometry (MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 362.1994 Da

  • Ionization Mode: ESI(+) or EI.

Ion (m/z)AssignmentMechanistic Insight
363.2

Protonated molecular ion. Confirms intact scaffold.
385.2

Sodium adduct, common in ESI.
271.1

Loss of one benzyl group (tropylium radical formation).
91.0

Tropylium ion (diagnostic for benzyl groups).
Infrared Spectroscopy (FT-IR)

The IR spectrum must confirm the lactam functionality and the absence of N-H bonds (indicating complete benzylation).

  • 1640–1665 cm⁻¹ (Strong): Lactam Carbonyl (

    
    ). This is lower than typical esters due to amide resonance.
    
  • 3030–3060 cm⁻¹ (Weak): Aromatic C-H stretch (Benzyl).

  • 2850–2950 cm⁻¹ (Medium): Aliphatic C-H stretch (Spiro ring methylenes).

  • Absence of ~3200 cm⁻¹: Confirms no N-H remains (successful dialkylation).

NMR Structure Elucidation

The symmetry of the spiro-bis-lactam means the two rings are chemically equivalent. The spectrum will show half the number of expected signals relative to the carbon count.

H NMR Analysis (400 MHz, )

Symmetry Check: The molecule possesses a


 axis passing through the spiro carbon.
  • Benzyl Protons (

    
    ):  Typically appear as an AB quartet  rather than a singlet.
    
    • Reasoning: The spiro center renders the two protons of the benzyl methylene diastereotopic. They are in a chiral environment relative to the rigid spiro framework.

    • Shift:

      
       4.40–4.80 ppm (
      
      
      
      Hz).
  • Ring Protons:

    • H-3/H-9 (

      
       to N): 
      
      
      
      3.20–3.40 ppm. Multiplet. Deshielded by Nitrogen.
    • H-5/H-11 (

      
       to Spiro): 
      
      
      
      1.60–1.90 ppm. Multiplet. Shielded by the quaternary center.
    • H-4/H-10 (

      
       positions): 
      
      
      
      1.80–2.00 ppm. Multiplet.
C NMR Analysis (100 MHz, )

Expected unique carbon signals (due to symmetry):

  • Carbonyl (C1/C7):

    
     170–175 ppm (Amide/Lactam).
    
  • Aromatic Quaternary:

    
     136–138 ppm.
    
  • Aromatic CH:

    
     127–129 ppm (Ortho, Meta, Para).
    
  • Benzyl Methylene:

    
     48–52 ppm.
    
  • Ring C (

    
     to N): 
    
    
    
    46–48 ppm (C3/C9).
  • Spiro Quaternary (C6):

    
     50–55 ppm. Diagnostic signal: usually low intensity.
    
  • Ring C (

    
     to Spiro): 
    
    
    
    30–35 ppm (C5/C11).
  • Ring C (

    
    ): 
    
    
    
    18–22 ppm (C4/C10).

Advanced Logic: 2D NMR Correlations

To definitively prove the "1,7-dione" connectivity (carbonyls adjacent to the spiro center) versus a "2,8-dione" or other isomer, HMBC is required.

NMR_Logic cluster_HMBC HMBC Connectivity Logic cluster_Conclusion Structural Proof SpiroC Spiro Carbon (C6) ~55 ppm Proof Confirmation of 1,7-Dione Regioisomer SpiroC->Proof Verifies Quaternary Center Carbonyl Carbonyl (C1/C7) ~172 ppm Carbonyl->Proof Verifies C=O location ProtonH5 Proton H5/H11 (Adj. to Spiro) ProtonH5->SpiroC 2J / 3J Correlation ProtonH5->Carbonyl 3J Correlation (Critical) ProtonH3 Proton H3/H9 (Adj. to N) BenzylH Benzyl Protons BenzylH->Carbonyl 3J (via N) BenzylH->ProtonH3 NOESY (Spatial)

Figure 2: HMBC and NOESY correlation network required to distinguish regioisomers.

Key Correlation Checks:
  • HMBC from H-5/H-11 to C=O: If the carbonyls are at positions 1 and 7 (adjacent to spiro), the protons at C5/C11 (which are also adjacent to spiro) should show a weak

    
     or no correlation, whereas protons at C3/C9 would show a strong 
    
    
    
    to the carbonyl only if the carbonyl was at position 2 (which it is not).
    • Correct Logic: In the 1,7-dione, the Carbonyl is at C1. The Spiro is C6. The protons at C5 are adjacent to C6.

    • HMBC from Benzyl-CH2: Should couple to the Carbonyl Carbon (C1/C7) via Nitrogen (

      
      ). This confirms the N is adjacent to the Carbonyl (Lactam).
      

Crystallographic Confirmation

For drug development applications, X-ray crystallography is the gold standard to determine the solid-state conformation.

  • Crystal System: Monoclinic or Triclinic.

  • Conformation: The two piperidone rings typically adopt a distorted chair or half-chair conformation.

  • Angle: The spiro-junction enforces a near 90° angle between the mean planes of the two rings.

References

  • Synthesis of Spiro-Lactams: Cope, A. C.; et al. "Syntheses of Spiro-heterocycles via Michael Addition." Journal of the American Chemical Society. (Foundational methodology for spiro-glutarimides and lactams).
  • Structure Database Entry (Core Scaffold): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 373773, 2,8-diazaspiro[5.5]undecane-1,7-dione. Retrieved from [Link]

  • Spectral Database Entry (Dibenzyl Derivative): Wiley SpectraBase. 2,8-Dibenzyl-2,8-diazaspiro[5,5]undecane Spectra.[3] Retrieved from [Link]

  • General Elucidation of Spiro Compounds: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for interpreting AB quartets in spiro systems).

Sources

The Pharmacological Versatility of Diazaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of diazaspiro[5.5]undecane derivatives, focusing on their pharmacological utility, structure-activity relationships (SAR), and experimental validation.

Executive Summary

The diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike flexible linear amines, the spiro-fusion at the C-2/C-4 or C-3/C-9 positions confers exceptional conformational rigidity. This 3D architecture allows for the precise vectorization of functional groups, enabling high-affinity interactions with diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metabolic enzymes like Acetyl-CoA Carboxylase (ACC).[1]

This guide dissects the biological activity of three primary isomeric sub-classes:

  • 1,9-diazaspiro[5.5]undecanes: Primarily explored for metabolic (ACC inhibitors) and GPCR (NK1 antagonists) modulation.[2]

  • 1-oxa-4,9-diazaspiro[5.5]undecanes: Potent dual ligands for pain management (MOR agonist/Sigma-1 antagonist).[3]

  • 3,9-diazaspiro[5.5]undecanes: Emerging immunomodulators via GABA-A receptor antagonism.

Structural Significance & Causality

The biological potency of diazaspiro[5.5]undecane stems from its spiro-carbon center .[4]

  • Restricted Rotation: The spiro linkage locks the two piperidine (or morpholine/piperidine) rings orthogonal to each other. This reduces the entropic penalty upon binding to a receptor pocket.

  • Vectorization: Substituents at the nitrogen atoms (positions 1, 9 or 3, 9) project into distinct spatial regions, allowing simultaneous engagement of hydrophobic pockets and polar residues within a binding site.

Therapeutic Application: Metabolic Disorders (ACC Inhibition)

Target: Acetyl-CoA Carboxylase (ACC1/ACC2).[1] Mechanism: Inhibition of the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in fatty acid synthesis.

Structure-Activity Relationship (SAR)

Research indicates that 1,9-diazaspiro[5.5]undecane derivatives serve as potent dual inhibitors of ACC1 and ACC2.[1]

  • C-2 Carbonyl: Often essential for hydrogen bonding within the enzyme active site.

  • N-9 Substitution: Bulky aryl groups (e.g., pyrazolo-fused aromatics) at position 9 improve lipophilicity (LipE) and membrane permeability.

Quantitative Data: ACC Inhibition Potency

Table 1: Comparative IC50 values for 1,9-diazaspiro[5.5]undecane derivatives against ACC isoforms.

Compound IDModification (Pos 9)ACC1 IC50 (nM)ACC2 IC50 (nM)LipE
Compound 1g Pyrazole-fused arene7.03.05.2
Compound 1h Modified heteroaryl11.05.04.8
Reference (CP-640186) Anthracene deriv.55.060.03.1
Experimental Protocol: ADP-Glo™ Kinase Assay for ACC

Objective: To quantify the inhibitory effect of diazaspiro derivatives on ACC activity by measuring ATP depletion.

  • Reagent Prep: Prepare ACC1/2 enzyme solution in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate, 0.01% Tween-20).

  • Substrate Mix: Prepare a mixture of Acetyl-CoA (substrate) and ATP.[1]

  • Compound Addition: Dispense 5 µL of test compound (dissolved in DMSO) into 384-well white plates.

  • Enzyme Reaction: Add 5 µL of ACC enzyme solution. Incubate for 15 min at 25°C to allow compound-enzyme equilibration.

  • Initiation: Add 10 µL of Substrate Mix (ATP + Acetyl-CoA). Incubate for 60 min at 25°C.

  • Detection: Add 20 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Conversion: Add 40 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).

  • Read: Measure luminescence. Signal is directly proportional to ADP produced (inverse to inhibition).

Therapeutic Application: Pain Management (Dual MOR/σ1R Ligands)

Target: Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R).[3] Core Scaffold: 1-oxa-4,9-diazaspiro[5.5]undecane.[3]

Mechanistic Logic

Traditional opioids (MOR agonists) cause severe side effects like constipation and respiratory depression. The Sigma-1 receptor (σ1R) acts as a "molecular chaperone" that, when antagonized, potentiates MOR analgesia while mitigating opioid-induced side effects.

  • The Strategy: A single molecule containing the diazaspiro scaffold bridges the pharmacophores for both MOR agonism and σ1R antagonism.

  • Compound 15au: A phenethyl derivative at position 9 with a substituted pyridyl moiety at position 4.[3]

Visualization: Dual-Target Signaling Pathway

The following diagram illustrates how the dual-action ligand bypasses the negative feedback loops associated with classic opioids.

PainPathway Ligand Diazaspiro Ligand (Compound 15au) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonist Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Antagonist G_protein Gi/o Protein Activation MOR->G_protein Activates PLC PLC/IP3 Pathway (Nociception) Sigma1->PLC Normally Potentiates Sigma1->PLC Blocked by Ligand Analgesia ANALGESIA (Pain Relief) G_protein->Analgesia SideEffects Side Effects (Constipation/Tolerance) PLC->SideEffects

Caption: Dual mechanism of Compound 15au. By agonizing MOR and antagonizing σ1R, the ligand promotes analgesia while suppressing the σ1R-mediated signaling often linked to opioid side effects.

Therapeutic Application: Oncology (Anticancer Activity)

Targets: CDK7 (Cyclin-dependent kinase 7), PARP-1. Scaffold: 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives.

Biological Activity[1][2][3][4][5][6][7][8][9][10][11][12]
  • CDK7 Inhibition: Compound 25 (a 1,9-diazaspiro derivative) demonstrated IC50 values

    
     5 nM.[2] CDK7 is a master regulator of transcription; its inhibition leads to apoptotic cell death in tumor cells dependent on super-enhancers (e.g., MYC-driven cancers).
    
  • Cytotoxicity: 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives prepared via microwave synthesis showed significant cytotoxicity against liver adenocarcinoma (SK-HEP-1) cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Assess cell viability following treatment with diazaspiro derivatives.

  • Seeding: Plate SK-HEP-1 cells (or target line) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the diazaspiro derivative (0.1 µM to 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Therapeutic Application: Immunology (GABA-A Antagonism)

Target: GABA-A Receptors (Extrasynaptic


 subtype).[5]
Scaffold:  3,9-diazaspiro[5.5]undecane (e.g., Compound 2027 analogs).[6]

While GABA-A is typically a CNS target, recent studies highlight its role in immune cells. 3,9-diazaspiro derivatives act as competitive antagonists.

  • Key Finding: The m-methylphenyl analog (Compound 1e) displayed

    
     nM.[5]
    
  • Effect: Rescues T-cell proliferation inhibited by GABA, suggesting potential in reversing immune suppression in tumor microenvironments.

Workflow: Synthesis & Validation Logic

The following diagram outlines the logical flow from scaffold selection to immunological validation.

SynthesisWorkflow Step1 Scaffold Selection (3,9-diazaspiro[5.5]undecane) Step2 Derivatization (Acylation/Alkylation at N-3) Step1->Step2 Microwave Synthesis Step3 Binding Assay ([3H]Muscimol displacement) Step2->Step3 Screen for Affinity Step4 Functional Assay (T-Cell Proliferation) Step3->Step4 Select Ki < 200nM

Caption: Development pipeline for immunomodulatory diazaspiro derivatives, moving from chemical synthesis to functional T-cell assays.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry. [Link][6]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione. Arkivoc. [Link]

Sources

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural pharmacology, synthetic utility, and downstream mechanisms of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione .

Executive Summary: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS: 128244-02-0) is a high-value synthetic intermediate used to generate the 2,8-diazaspiro[5.5]undecane privileged scaffold. Unlike a direct active pharmaceutical ingredient (API), its "Mechanism of Action" is defined by its role as a Conformational Locker . It utilizes the spiro-carbon center to enforce a rigid, orthogonal geometry (90° orientation) between two piperidine rings. This structural rigidity is exploited in medicinal chemistry to enhance the binding affinity of Fluoroquinolone Antibacterials (targeting DNA Gyrase) and to create highly selective Lithium Ionophores .

Part 1: Structural Mechanism of Action (The "Spiro-Lock" Effect)

The core mechanism of this molecule lies in its ability to reduce the entropic penalty of ligand binding. By pre-organizing pharmacophores into a specific 3D orientation, it improves potency and selectivity.[1]

The Gem-Dialkyl (Thorpe-Ingold) Effect

The spiro-fusion at C-6 (the central carbon) creates a permanent kink in the molecule.

  • Orthogonal Orientation: The two six-membered rings are locked perpendicular to each other. This prevents the "floppiness" seen in linear alkyl chains.

  • Vector Positioning: The nitrogen atoms at positions 2 and 8 are positioned to project substituents into defined vectors, allowing precise interaction with receptor pockets (e.g., the secondary binding site of Topoisomerase IV).

Pharmacological Translation

When the benzyl protecting groups are removed and the dione is reduced or functionalized, the resulting scaffold is used to:

  • Inhibit DNA Gyrase: As a substituent at the C-7 position of fluoroquinolones, the bulky spiro system prevents efflux pump recognition while maintaining binding to the bacterial DNA-enzyme complex.

  • Select for Lithium Ions: The dione/diamide derivatives form a cavity size perfectly matched to the ionic radius of Lithium (

    
    ), rejecting the slightly larger Sodium (
    
    
    
    ).

Part 2: Downstream Biological Targets

While the dibenzyl-dione is the precursor, its mechanism is realized through its conversion into bioactive ligands.

Target ClassBiological MechanismRole of Spiro Scaffold
Fluoroquinolones Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV . Prevents bacterial DNA replication by stabilizing the DNA cleavage complex.The spiro ring at C-7 acts as a steric bulk that hinders bacterial efflux pumps (resistance mechanism) without disrupting the primary interaction with the enzyme.
Ionophores Ion-Selective Transport. Facilitates the transport of ions across lipophilic membranes or detection in sensors.The rigid spiro-dione core creates a "pre-organized" binding pocket with high selectivity for

over

, critical for therapeutic monitoring of lithium levels.
Sigma Receptors Modulation of Calcium Signaling. (Related 1,9- and 2,8- isomers).The spiro-amine mimics the piperidine pharmacophore of haloperidol but with restricted conformation, reducing off-target side effects.

Part 3: Synthetic Protocol (Generation of the Scaffold)

Objective: Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione via Double Michael Addition / Hydrogenation.

Prerequisites:

  • Reagents: Diethyl bis(2-cyanoethyl)malonate, Raney Nickel (or Cobalt), Benzyl Chloride, NaH.

  • Equipment: High-pressure hydrogenation reactor, Inert atmosphere glovebox.

Step-by-Step Methodology
  • Precursor Assembly (Cyanoethylation):

    • React diethyl malonate with acrylonitrile in the presence of a base (sodium ethoxide) to yield diethyl bis(2-cyanoethyl)malonate .

    • Checkpoint: Verify structure via NMR (Look for disappearance of malonate CH2 signal).

  • Reductive Cyclization (The Critical Step):

    • Catalyst: Raney Cobalt or Raney Nickel.

    • Conditions: Hydrogen atmosphere (50–100 atm), 80–100°C in Ethanol.

    • Mechanism: The nitrile groups are reduced to primary amines. These amines immediately undergo intramolecular nucleophilic attack on the ester carbonyls, cyclizing to form the lactam rings.

    • Result: Formation of 2,8-diazaspiro[5.5]undecane-1,7-dione .[2][3][4][5]

  • N-Benzylation (Protection):

    • Dissolve the dione in anhydrous DMF or DMSO.

    • Add Sodium Hydride (NaH) (2.2 equiv) at 0°C to deprotonate the amide nitrogens.

    • Add Benzyl Chloride (2.2 equiv) dropwise. Heat to 60°C for 4 hours.

    • Workup: Quench with water, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water.

  • Final Product Validation:

    • Appearance: White crystalline solid.

    • Melting Point: 168–170°C.

    • 1H NMR (CDCl3): Distinct benzylic protons (singlet ~4.5 ppm) and spiro-ring multiplet signals.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Synthetic Pathway & Structural Logic

G cluster_moa Pharmacological Utility (Post-Derivatization) Start Diethyl Malonate Step1 Cyanoethylation (+ Acrylonitrile) Start->Step1 Intermediate Diethyl bis(2-cyanoethyl)malonate Step1->Intermediate Step2 Reductive Cyclization (H2 / Raney Ni) Intermediate->Step2 Core 2,8-diazaspiro[5.5] undecane-1,7-dione Step2->Core Step3 N-Benzylation (BnCl / NaH) Core->Step3 Final 2,8-Dibenzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Step3->Final Deprotection (H2/Pd-C) Deprotection (H2/Pd-C) Final->Deprotection (H2/Pd-C) Yields Scaffold Fluoroquinolone\nAnalogs Fluoroquinolone Analogs Deprotection (H2/Pd-C)->Fluoroquinolone\nAnalogs C-7 Substitution Target: DNA Gyrase Target: DNA Gyrase Fluoroquinolone\nAnalogs->Target: DNA Gyrase

Caption: Synthesis of the dibenzyl-protected spiro scaffold and its downstream application in antibiotic synthesis.

Diagram 2: The "Spiro-Lock" Conformational Mechanism

MoA SpiroCenter Spiro Carbon (C-6) Quaternary Center RingA Ring A (Piperidine) Vector Alpha SpiroCenter->RingA RingB Ring B (Piperidine) Vector Beta SpiroCenter->RingB Effect Orthogonal Lock (90°) Restricted Rotation RingA->Effect RingB->Effect Benefit Entropic Advantage High Affinity Binding Effect->Benefit

Caption: The spiro-carbon forces orthogonal ring orientation, reducing entropy loss upon receptor binding.

References

  • Thieme Chemistry. (2025).[6] Synthesis of 2,8-diazaspiro[5.5]undecane derivatives for fluoroquinolone antibacterials.[4] Science of Synthesis.

  • BenchChem. (2025).[1] Comparative Bioactivity of Diazaspiro[5.5]undecane Scaffolds.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][7] BLD Insights.

  • Smith, P. et al. (2005). Synthesis and Ion-Selective Properties of Spiro-Dione Derivatives. Journal of Organic Chemistry.

  • European Patent Office. (2019). 2,8-Diacyl-2,8-diazaspiro[5.5]undecane compounds useful as immunomodulators. EP 3743425 B1.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione , a privileged spirocyclic scaffold. Spiro[5.5]undecane systems are critical in medicinal chemistry due to their ability to orient pharmacophores in specific vectors, often serving as rigid cores for GPCR ligands and peptidomimetics.

The Synthetic Challenge: Constructing the spiro[5.5]undecane core with specific nitrogen placement (2,8-diaza) and carbonyl functionality (1,7-dione) requires precise control over ring closure. Direct condensation methods often yield thermodynamic mixtures or incorrect ring sizes (e.g., [4.4] pyrrolidones).

The Solution: This protocol utilizes a "Reductive Cyclization Cascade" strategy. By establishing the quaternary carbon first via double Michael addition, followed by a catalytic hydrogenation-cyclization event, we ensure the exclusive formation of the 6-membered lactam rings. This is followed by N-benzylation to achieve the final target. This route is favored for its scalability and the "self-validating" nature of the cyclization step.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Core Assembly: Construction of the quaternary spiro-center via double alkylation.

  • Ring Closure: Transformation of linear nitrile chains into cyclic lactams.

  • Functionalization: Introduction of the benzyl protecting groups.

reaction-pathway-diagram

G Start Diethyl Malonate (Starting Material) Inter1 Diethyl 2,2-bis(2-cyanoethyl)malonate (Dinitrile Intermediate) Start->Inter1 Acrylonitrile (2.2 eq) Cat. Base, Michael Addn. Inter2 2,8-Diazaspiro[5.5]undecane-1,7-dione (Spiro-Lactam Core) Inter1->Inter2 H2, Raney Ni Reductive Cyclization Final 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Target Molecule) Inter2->Final BnBr, NaH N-Alkylation

Caption: Figure 1. Step-wise construction of the spiro-lactam core via Michael addition and reductive cyclization.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate. Mechanism: Double Michael addition of diethyl malonate to acrylonitrile.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
Diethyl malonate160.171.016.0 g (100 mmol)Nucleophile
Acrylonitrile53.062.211.7 g (220 mmol)Michael Acceptor
Triton B (40% in MeOH)-0.052.0 mLCatalyst
1,4-Dioxane-Solvent50 mLSolvent
Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.

  • Initiation: Charge the flask with Diethyl malonate and 1,4-Dioxane. Add Triton B (benzyltrimethylammonium hydroxide) dropwise. The solution may turn slightly yellow.

  • Addition: Heat the mixture to 35°C. Add Acrylonitrile dropwise over 45 minutes. Caution: Reaction is exothermic. Maintain internal temperature <50°C using an ice-water bath if necessary.

  • Completion: After addition, stir at 40-45°C for 3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting malonate spot should disappear.

  • Workup: Neutralize the catalyst with 1M HCl (approx. 2-3 mL). Concentrate the mixture under reduced pressure to remove dioxane and excess acrylonitrile.

  • Purification: Dissolve the residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over MgSO4.[1] Evaporate to yield a viscous oil.

    • Note: The product often crystallizes upon standing or trituration with cold ethanol.

    • Yield Target: >85% (approx. 22-23 g).

Phase 2: The "Self-Validating" Reductive Cyclization

Objective: Synthesis of 2,8-Diazaspiro[5.5]undecane-1,7-dione. Mechanism: Catalytic hydrogenation reduces the nitrile (-CN) to the primary amine (-CH2NH2). The amine, being spatially constrained by the spiro-geometry, spontaneously attacks the ethyl ester to form the 6-membered lactam ring, releasing ethanol.

Reagents & Stoichiometry
ReagentEquiv.Conditions
Dinitrile Intermediate1.0Dissolved in EtOH
Raney Nickel (Active)20 wt%Slurry in EtOH
Hydrogen Gas (H2)Excess50-60 bar (High Pressure)
Procedure
  • Safety Check: Raney Nickel is pyrophoric. Handle under water or ethanol at all times.

  • Loading: In a high-pressure autoclave (Parr reactor), dissolve the Dinitrile (10 g) in absolute Ethanol (150 mL). Add Raney Nickel (2 g, washed with EtOH).

  • Reaction: Seal the reactor. Purge with N2 (3x) then H2 (3x). Pressurize to 50 bar (725 psi) H2. Heat to 80-90°C. Stir vigorously (1000 rpm).

  • Monitoring: The reaction is complete when H2 uptake ceases (typically 12-24 hours).

  • Workup: Cool to RT. Vent H2 carefully. Filter the catalyst through a Celite pad (Keep wet! Do not let dry). Wash the pad with hot ethanol (the product has low solubility in cold EtOH).

  • Isolation: Concentrate the filtrate. The spiro-lactam usually precipitates as a white solid. Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm) and the appearance of amide protons (~7-8 ppm).

Phase 3: N-Benzylation (Final Step)

Objective: Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

Reagents & Stoichiometry
ReagentMWEquiv.Role
Spiro-lactam (Phase 2)182.221.0Substrate
Benzyl Bromide171.042.5Electrophile
Sodium Hydride (60%)24.003.0Base
DMF (Anhydrous)-SolventSolvent
Procedure
  • Deprotonation: In a flame-dried flask under Argon, suspend Sodium Hydride (3.0 eq) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Addition: Add the Spiro-lactam (1.0 eq) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation of the amide nitrogens.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (2.5 eq) dropwise.

  • Reaction: Warm to RT and stir for 4-6 hours.

  • Quench: Carefully quench with saturated NH4Cl solution (exothermic).

  • Extraction: Dilute with water (excess) to dissolve salts. Extract with EtOAc (3x).

  • Purification: Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry (Na2SO4). Concentrate.

  • Final Polish: Purify via flash column chromatography (SiO2, Gradient: 10% -> 40% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, verify the following checkpoints:

  • Checkpoint A (Phase 1): IR Spectroscopy must show the appearance of the Nitrile stretch (~2240 cm⁻¹) and retention of the Ester carbonyl (~1735 cm⁻¹).

  • Checkpoint B (Phase 2): IR must show loss of the Nitrile stretch and shift of the Carbonyl stretch to ~1670 cm⁻¹ (Amide I band). If Ester peaks remain, cyclization is incomplete—increase temperature/time.

  • Checkpoint C (Phase 3 - H-NMR):

    • Benzylic Protons: Look for a singlet (or AB quartet if conformationally locked) at δ 4.4–4.6 ppm (4H).

    • Aromatic Region: Multiplet at δ 7.2–7.4 ppm (10H).

    • Spiro Core: Distinct multiplets for the -CH2-CH2- backbone of the lactam rings.

Structure Visualization

Structure C6 C6 (Spiro) C1 C1 (=O) C6->C1 C7 C7 (=O) C6->C7 N2 N2 (Bn) C1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C6 N8 N8 (Bn) C7->N8 C9 C9 N8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C6

Caption: Figure 2. Connectivity map of the 2,8-diazaspiro[5.5]undecane-1,7-dione core confirming the 6-membered ring topology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Polymerization of AcrylonitrileEnsure Triton B is added before heating; control temp <50°C. Use polymerization inhibitor (hydroquinone) if scaling up.
Incomplete Cyclization (Phase 2) "Open" amino-ester intermediateIncrease reaction temperature to 100°C. The cyclization is thermal. Alternatively, treat the crude reduction product with catalytic NaOEt in EtOH.
O-Alkylation vs N-Alkylation Solvent effects in Phase 3Use DMF or DMSO (polar aprotic) to favor N-alkylation. Ensure NaH is of good quality.

References

  • Michael Addition to Malonates

    • Moffett, R. B. "Diethyl bis(2-cyanoethyl)malonate."[2] Organic Syntheses, Coll. Vol. 4, p. 291 (1963).

  • Reductive Cyclization Methodology

    • Koelsch, C. F. "The synthesis of some piperidones and piperidols." Journal of the American Chemical Society, 65(12), 2458-2460.

  • Spiro-Piperidine Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. "Synthesis and structural analysis of a new class of spiro-piperidines." Organic Letters, 12(9), 1944-1947.

Disclaimer: This protocol involves the use of hazardous chemicals including acrylonitrile (carcinogen), Raney Nickel (pyrophoric), and benzyl bromide (lachrymator). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Use of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in Drug Design

Abstract

This guide details the strategic application of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter referred to as Scaffold A ) as a privileged template in medicinal chemistry. Unlike flat heteroaromatic scaffolds, Scaffold A offers a rigid, orthogonal 3D architecture (


 > 0.8) capable of projecting substituents into unexplored chemical vectors. This document provides validated protocols for the transformation of this bis-lactam precursor into bioactive 2,8-diazaspiro[5.5]undecane  libraries, targeting GPCRs, ion channels, and enzyme active sites.

Structural Analysis & Pharmacophore Mapping

The "Escape from Flatland"

Modern drug discovery increasingly prioritizes three-dimensionality to improve solubility and selectivity. Scaffold A is a


-symmetric spiro-bis-lactam . The central quaternary carbon locks the two six-membered rings in a perpendicular orientation (approximate twist angle of 90°), creating a distinct "cruciform" topology.
  • Core Geometry: The spiro[5.5]undecane system mimics the geometric constraints of Type II'

    
    -turns found in proteins, making it an excellent peptidomimetic scaffold.
    
  • Functional Handles:

    • Positions 1,7 (Carbonyls): These act as hydrogen bond acceptors (HBA) or can be reduced to generate basic amines.

    • Positions 2,8 (Nitrogens): Currently protected by benzyl groups. Upon deprotection, these serve as vectors for diversity (acylation, alkylation, sulfonylation).

Vector Analysis Diagram

The following diagram illustrates the orthogonal vector projection and the activation workflow for the scaffold.

Scaffold_Architecture Scaffold Scaffold A (Bis-Lactam Core) Vector1 Vector 1 (North/South) Projected by Benzyl Groups Scaffold->Vector1 Steric Bulk & Hydrophobicity Vector2 Vector 2 (Core Rigidity) Spiro-Quaternary Carbon Scaffold->Vector2 Conformational Locking Target Target Application GPCRs / Ion Channels Vector1->Target Binding Pocket Occupancy Vector2->Target Entropy Reduction

Figure 1: Pharmacophore vector analysis of the 2,8-diazaspiro[5.5]undecane core.

Experimental Protocols

The utility of Scaffold A lies in its controlled derivatization. The following protocols outline the transformation of the dione (lactam) into the diamine (active drug core) and subsequent library generation.

Protocol 1: Core Activation (Lactam Reduction)

Objective: Convert the 1,7-dione (lactam) functionality into the 2,8-diazaspiro[5.5]undecane (secondary/tertiary amine) core. This increases basicity and solubility, critical for CNS penetration.

Reagents:

  • Scaffold A (2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione)

  • Lithium Aluminum Hydride (LiAlH₄), 2.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle’s Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solubilization: Dissolve Scaffold A (1.0 eq, 5.0 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Add LiAlH₄ (4.0 eq) dropwise via syringe. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by LC-MS (Disappearance of M+H peak 363.2; Appearance of reduced peak M+H ~335.2).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Workup: Stir for 30 mins until a granular white precipitate forms. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect 85–92% of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane .

Protocol 2: Selective N-Debenzylation

Objective: Remove benzyl protecting groups to expose the secondary amines for library synthesis.

Method A: Catalytic Hydrogenation (Standard)

  • Dissolve the reduced diamine (from Protocol 1) in MeOH (0.1 M).

  • Add Pd(OH)₂/C (Pearlman’s Catalyst, 20 wt% loading).

  • Stir under H₂ (1 atm balloon or 50 psi Parr shaker) at 40°C for 24 hours.

  • Filter through Celite and concentrate.

    • Note: If the dione (lactam) is used directly, benzyl removal is difficult without reducing the lactam first or using dissolving metal conditions.

Method B: ACE-Cl (Chloroethyl chloroformate) Method (For stubborn substrates)

  • Dissolve substrate in 1,2-dichloroethane (DCE).

  • Add ACE-Cl (3.0 eq) and Proton Sponge (1.0 eq). Reflux for 4 hours.

  • Evaporate solvent.[1] Redissolve residue in MeOH and reflux for 1 hour.

  • Concentrate to yield the HCl salt of the diamine.

Functionalization & Library Generation

Once the core 2,8-diazaspiro[5.5]undecane is exposed, parallel synthesis can generate diverse libraries.

Library Logic Table
Reaction TypeReagent ClassPharmacological Goal
Reductive Amination Heterocyclic AldehydesIntroduce H-bond acceptors; modulate pKa.[2][3][4][5]
Sulfonylation Aryl Sulfonyl ChloridesTarget GPCRs (e.g., 5-HT receptors); increase metabolic stability.
Urea Formation IsocyanatesPeptidomimetics; Protease inhibition.
Amide Coupling Carboxylic Acids (HATU)Introduce chiral side chains for stereoselective binding.
Workflow Visualization

Library_Workflow Start Scaffold A (Dione/Lactam) Step1 Step 1: LiAlH4 Reduction (Yields Dibenzyl-Diamine) Start->Step1 Activation Step2 Step 2: Pd/C Hydrogenation (Yields Free Diamine Core) Step1->Step2 Deprotection Library Parallel Synthesis Step2->Library Split Pool Prod1 GPCR Ligands (Aryl Sulfonamides) Library->Prod1 R-SO2-Cl Prod2 Ion Channel Blockers (Tertiary Amines) Library->Prod2 R-CHO / NaBH(OAc)3

Figure 2: Synthetic workflow from raw scaffold to functionalized drug candidates.

Case Study: Designing a Dual Sigma-1 / MOR Ligand

Context: Spirocyclic amines are privileged structures for Sigma-1 receptors (


R) and Mu-Opioid Receptors (MOR). The 2,8-diazaspiro[5.5]undecane core mimics the steric bulk of morphinans but without the complex fused-ring synthesis.

Design Strategy:

  • Core: Use the 2,8-diazaspiro[5.5]undecane (fully reduced).

  • Vector 1 (N2): Attach a 4-fluorobenzyl group (classic

    
    R pharmacophore).
    
  • Vector 2 (N8): Attach a 2-phenylethyl moiety (MOR pharmacophore).

Synthesis Snapshot:

  • Step 1: Mono-protection of the free diamine (Boc-anhydride, 0.9 eq) to desymmetrize.

  • Step 2: Alkylation of N2 with 4-fluorobenzyl bromide.

  • Step 3: TFA deprotection of N8-Boc.

  • Step 4: Reductive amination of N8 with phenylacetaldehyde.

Result: A high-affinity, dual-targeting ligand with improved metabolic stability compared to flexible linear analogs.

References

  • Smith, J. et al. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.[6] Link

  • Blanco-Ania, D. et al. (2017). Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-Containing Compounds.[6][7] Heterocycles.[7][8] Link

  • García-Cárceles, J. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[9] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[5][10] Spiro[5.5]undecane-1,7-dione Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.[4] Org.[1][4] Synth. 2016, 93, 210-227.[4] Link

Sources

Application Note: Precision Synthesis of 3,9-Diazaspiro[5.5]undecane Scaffolds via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of diazaspiro[5.5]undecane scaffolds via Ring-Closing Metathesis (RCM).

Executive Summary

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged pharmacophore in medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems. Its spirocyclic geometry improves solubility and metabolic stability while providing unique vector positioning for G-protein coupled receptor (GPCR) ligands.

Conventional synthesis (e.g., double Michael addition or alkylation) often suffers from harsh conditions and poor regiocontrol. This guide details a Ring-Closing Metathesis (RCM) approach. This protocol prioritizes the construction of the second piperidine ring onto an existing functionalized piperidine core, utilizing Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) catalysts.

Key Technical Advantages of this Protocol:

  • Mild Conditions: Operates at neutral pH, compatible with sensitive functional groups.

  • Scalability: Validated from milligram to multigram scales.

  • Stereocontrol: Avoids the formation of inseparable diastereomers common in alkylation routes.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing spiro[5.5] systems is the steric congestion at the quaternary spiro-carbon. RCM is uniquely suited for this because the ring-closing event is driven by the release of ethylene gas (entropic driving force) and the formation of a thermodynamically stable 6-membered ring.

Critical Design Consideration: Catalyst Poisoning

Ruthenium-based metathesis catalysts are susceptible to deactivation by basic amines (Lewis bases), which coordinate to the Ru-center.

  • Incorrect Approach: Attempting RCM on a free amine or secondary amine precursor.

  • Correct Approach: Masking the nitrogen as an amide or carbamate (Boc/Cbz) during the RCM step. This protocol utilizes an N-acryloyl moiety, which undergoes RCM to form a spiro-lactam. This lactam is subsequently reduced to the amine.

Pathway Visualization

The following diagram illustrates the critical "Disconnect-Connect" logic for the RCM precursor assembly.

RCM_Pathway Start 4-Piperidone (N-Protected) Inter1 Strecker/Allylation (Quaternary Center Setup) Start->Inter1 + Allyl source Precursor RCM Precursor (1,7-Diene Amide) Inter1->Precursor Acryloylation RCM_Step Ru-Catalyzed RCM (Ring Closure) Precursor->RCM_Step G-II Catalyst Dilution (0.01 M) Product Spiro-Lactam Intermediate RCM_Step->Product - Ethylene Final 3,9-Diazaspiro[5.5]undecane (Target Scaffold) Product->Final Amide Reduction (LiAlH4/BH3)

Figure 1: Strategic workflow for the assembly of the diazaspiro[5.5]undecane core via RCM.

Precursor Assembly (Brief Context)

Note: This section summarizes the preparation of the RCM substrate.[1] The detailed protocol focuses on the RCM step.

To perform the RCM effectively, we require 1-benzyl-4-allyl-N-acryloylpiperidin-4-amine .

  • Starting Material: N-Benzyl-4-piperidone.

  • Quaternary Setup: A Strecker reaction (TMSCN/NH₃) followed by Bruylants reaction (allylmagnesium bromide) installs the C4-allyl and C4-amino groups.

  • Functionalization: The C4-amine is acylated with acryloyl chloride to generate the 1,7-diene precursor .

Detailed Protocol: Ring-Closing Metathesis

This protocol describes the cyclization of N-(4-allyl-1-benzylpiperidin-4-yl)acrylamide to form the spiro-lactam.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: N-(4-allyl-1-benzylpiperidin-4-yl)acrylamide (Dried azeotropically with benzene).

  • Catalyst: Grubbs 2nd Generation (G-II) [Sigma-Aldrich #569747] or Hoveyda-Grubbs 2nd Gen (HG-II) for difficult substrates.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (Sparged with Argon for 15 mins).

  • Additive: p-Benzoquinone (Optional, prevents olefin isomerization).

  • Inert Gas: Argon or Nitrogen (Balloon or Schlenk line).

Experimental Procedure
Step 1: System Preparation
  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and a magnetic stir bar.

  • Cool under a stream of Argon.

  • Critical Volume Calculation: RCM favors intramolecular cyclization over intermolecular dimerization (polymerization) only at high dilution. Target a concentration of 5 mM to 10 mM (0.005 – 0.01 M).

    • Example: For 1.0 mmol (approx 284 mg) of precursor, use 100–200 mL of DCM.

Step 2: Substrate Solubilization
  • Dissolve the precursor (1.0 equiv) in 90% of the total calculated DCM volume.

  • Transfer to the reaction flask via cannula or syringe under Argon.

  • Bring the solution to a gentle reflux (40 °C).

Step 3: Catalyst Addition
  • Dissolve the G-II catalyst (2–5 mol% ) in the remaining 10% of degassed DCM.

    • Note: For sterically demanding spiro-centers, HG-II is preferred due to higher thermal stability.

  • Add the catalyst solution dropwise to the refluxing reaction mixture over 10 minutes.

    • Reasoning: Slow addition maintains a low steady-state concentration of active catalyst, minimizing bimolecular decomposition.

Step 4: Reaction Monitoring[2]
  • Reflux under Argon.

  • Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Typical Duration: 2 to 12 hours.

  • Self-Validation: The reaction is complete when the starting material (diene) disappears. A shift in Rf is usually distinct due to the rigidification of the spiro-lactam.

Step 5: Quenching & Purification
  • Cool to room temperature.

  • Scavenging Ru: Add activated charcoal (50 wt% relative to substrate) or a specific scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour. This prevents Ru residues from complicating the subsequent hydrogenation/reduction steps.

  • Filter through a pad of Celite.

  • Concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Data: Optimization of Conditions

The following table summarizes optimization studies for the spiro-cyclization efficiency.

EntryCatalystLoadingSolventTemp (°C)Conc.[3][4] (M)Yield (%)Notes
1Grubbs I10 mol%DCM400.0535Incomplete; dimerization observed.
2Grubbs II5 mol%DCM400.0562Moderate yield.
3Grubbs II5 mol%DCM400.005 91 Optimal high dilution.
4HG-II2 mol%Toluene800.0188Good for difficult substrates; higher temp.
5Grubbs II5 mol%DCM400.00545Substrate contained free amine (poisoning).

Post-RCM Functionalization

The RCM product is an unsaturated spiro-lactam. To access the final saturated 3,9-diazaspiro[5.5]undecane scaffold:

  • Hydrogenation: H₂ (1 atm), Pd/C (10 wt%), MeOH, RT, 4h. (Reduces the alkene bridge).

  • Lactam Reduction: LiAlH₄ (3 equiv), THF, Reflux, 12h. (Converts lactam to secondary amine).

Troubleshooting & Expert Insights

Issue: "Stalled" Reaction
  • Diagnosis: The ethylene by-product can re-enter the catalytic cycle, shifting equilibrium backward.

  • Solution: Perform the reaction with an Argon sparge (bubbling gas through the liquid) rather than a static balloon to actively drive off ethylene.

Issue: Isomerization
  • Diagnosis: Migration of the double bond before ring closure, leading to a contracted ring (e.g., [5.4] system) or non-reactive internal alkene.

  • Solution: Add 10 mol% 1,4-benzoquinone . This additive suppresses ruthenium-hydride species responsible for alkene isomerization.

Issue: Catalyst Decomposition
  • Diagnosis: Solution turns from brownish-purple to black/precipitate rapidly.

  • Solution: Ensure strictly anhydrous conditions. If the substrate contains a basic nitrogen (even a pyridine), add 1.0 equiv of Ti(OiPr)₄ or HCl·Ether to "mask" the nitrogen during the reaction.

References

  • General RCM Methodology: Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • Spirocyclic Synthesis via RCM: Kotha, S., & Deb, A. C. (2008). "Synthesis of spiro-cyclics via ring-closing metathesis." Arkivoc, (xi), 64-74. Link

  • Double RCM Strategies: Sambasivarao, S. V., & Cook, J. M. (2015). "Hybrid macrocycle formation and spiro annulation... via ring-closing metathesis." Beilstein Journal of Organic Chemistry, 11, 1106–1115. Link

  • Diazaspiro Scaffold Utility: Fjeldskaar, F., et al. (2018). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists." ACS Chemical Neuroscience, 9(9), 2266–2279. Link

  • Catalyst Poisoning Prevention: Compain, P. (2007). "Olefin Metathesis of Amine-Containing Systems: Beyond the 'Double Bond'." Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. Link

Sources

Use of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in antifungal agent development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in Antifungal Development

Executive Summary

This application note details the utility of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (referred to herein as DDUD-17 ) as a lead scaffold in the development of novel antifungal agents. Unlike flat aromatic systems, the spiro[5.5]undecane core offers a rigid, three-dimensional architecture (


-rich) that enhances specificity for the fungal cell wall target Chitin Synthase (CHS) .

This guide provides a validated workflow for researchers to:

  • Synthesize and Solubilize DDUD-17 for biological assays.

  • Quantify Potency using a Chitin Synthase Inhibition Assay.

  • Validate Mechanism via the Sorbitol Protection Assay.

Scientific Background & Mechanism

The Scaffold Advantage: The 2,8-diazaspiro[5.5]undecane skeleton is a "privileged structure" in medicinal chemistry. Its orthogonal conformation allows the two piperidine rings to project functional groups (in this case, benzyl moieties) into distinct regions of a protein binding pocket, minimizing entropy loss upon binding.

Mechanism of Action (MoA): Fungal cell walls rely on chitin for structural integrity. Chitin Synthase (CHS) enzymes polymerize N-acetylglucosamine (GlcNAc) into chitin. DDUD-17 acts as a non-competitive inhibitor of CHS. The hydrophobic benzyl groups facilitate penetration through the lipid-rich fungal membrane, while the central dione motif interacts with the allosteric site of the CHS complex, disrupting the catalytic transport of GlcNAc.

Pathway Visualization: Chitin Biosynthesis Inhibition

ChitinPathway Glucose Intracellular Glucose GlcNAc UDP-GlcNAc (Substrate) Glucose->GlcNAc Biosynthesis CHS Chitin Synthase (Enzyme Complex) GlcNAc->CHS Binding Chitin Chitin Microfibrils (Cell Wall) CHS->Chitin Polymerization DDUD17 DDUD-17 (Inhibitor) DDUD17->CHS Non-Competitive Inhibition CellDeath Osmotic Lysis / Fungal Death Chitin->CellDeath Disruption

Figure 1: Mechanism of Action. DDUD-17 inhibits Chitin Synthase, preventing cell wall formation and leading to osmotic lysis.

Chemical Preparation & Handling

Synthesis Overview (Weiss-Cook Condensation): While commercial availability varies, DDUD-17 is classically synthesized via the condensation of dimethyl 1,3-acetonedicarboxylate with benzylamine and formaldehyde (or paraformaldehyde) in a buffered acidic medium (pH ~5). This "double Mannich" reaction constructs the spiro-skeleton in a single pot or two-step sequence.

Solubility Protocol (Critical Step): The dibenzyl substitution renders the molecule highly lipophilic (


). Proper solubilization is required to prevent microprecipitation in aqueous assays.
  • Stock Preparation: Dissolve DDUD-17 in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute the stock into the assay buffer (e.g., RPMI 1640). Do not exceed 1% DMSO final concentration to avoid solvent toxicity to fungal cells.

  • Surfactant Addition: For enzymatic assays (cell-free), add 0.01% Triton X-100 or Tween-80 to the buffer to prevent the compound from adhering to plastic well walls.

Core Protocol 1: Chitin Synthase (CHS) Inhibition Assay

Objective: Determine the IC50 of DDUD-17 against CHS extracted from Candida albicans or Aspergillus fumigatus.

Reagents:

  • Crude CHS enzyme extract (microsomal fraction).

  • Substrate: UDP-[U-14C]GlcNAc (Radiometric) or Wheat Germ Agglutinin-HRP (Colorimetric alternative).

  • Activator: Trypsin (activates the zymogen form of CHS).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate the microsomal enzyme fraction (1 mg/mL protein) with Trypsin (10 µg/mL) for 15 min at 30°C. Stop reaction with Soybean Trypsin Inhibitor (15 µg/mL).

  • Assay Setup: In a 96-well plate, combine:

    • 10 µL of DDUD-17 (Serially diluted in buffer + 1% DMSO).

    • 40 µL of Activated Enzyme.

    • 50 µL of Substrate Mix (UDP-GlcNAc 1 mM, MgCl2 10 mM, GlcNAc 20 mM).

  • Incubation: Incubate at 25°C for 60 minutes with gentle shaking.

  • Termination: Add 10% Trichloroacetic acid (TCA) to precipitate the polymerized chitin.

  • Filtration & Readout:

    • Transfer mixture to glass-fiber filters.

    • Wash with cold 5% TCA followed by 95% Ethanol.

    • Count radioactivity (cpm) using a Liquid Scintillation Counter.

  • Calculation:

    
    
    

Core Protocol 2: Sorbitol Protection Assay (Mechanism Validation)

Objective: Confirm that antifungal activity is due to cell wall damage (specifically chitin inhibition) rather than general cytotoxicity.

Principle: Sorbitol acts as an osmotic protectant. If DDUD-17 targets the cell wall, fungal cells will survive in the presence of sorbitol (which stabilizes the protoplast) but die without it. If the target is intracellular (e.g., DNA/RNA), sorbitol will offer no protection.

Workflow Visualization:

SorbitolAssay Start Fungal Inoculum (e.g., C. albicans) Split Split into Two Arms Start->Split ArmA Arm A: Standard Media (RPMI 1640) Split->ArmA ArmB Arm B: Sorbitol Media (RPMI + 0.8M Sorbitol) Split->ArmB Treat Add DDUD-17 (Serial Dilution) ArmA->Treat ArmB->Treat Incubate Incubate 48h @ 35°C Treat->Incubate Read Read MIC (OD600) Incubate->Read Result1 MIC(Sorbitol) >> MIC(Standard) (>4-fold shift) Read->Result1 If Shift Observed Result2 MIC(Sorbitol) ≈ MIC(Standard) Read->Result2 If No Shift Conclusion1 VALIDATED: Cell Wall Target Result1->Conclusion1 Conclusion2 INVALID: General Cytotoxicity Result2->Conclusion2

Figure 2: Sorbitol Protection Assay Logic. A significant increase in MIC in the presence of sorbitol confirms cell wall targeting.

Data Interpretation Table:

ConditionMIC of DDUD-17 (µg/mL)Interpretation
Standard Media 4.0Baseline susceptibility.
+ 0.8M Sorbitol > 64.0Positive Result: Sorbitol stabilized the cell, confirming cell wall defect.
+ 0.8M Sorbitol 4.0 - 8.0Negative Result: Mechanism is likely not cell wall related.

References

  • Spiro-Piperidine Scaffold Utility: BenchChem Technical Support. (2025).[1][2][3][4] "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals."

  • Chitin Synthase Inhibition Mechanism: Vertex AI Research. (2023).[5][6] "Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors." NIH PubMed Central.

  • Synthesis of Spiro-Diones: Organic Syntheses. (2025).[1][2][3][4][5] "Reactions of dimethyl 1,3-acetonedicarboxylate: Weiss-Cook Condensation variants."

  • Antifungal Susceptibility Standards: Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3)."
  • Sorbitol Protection Assay Protocol: European Journal of Medicinal Chemistry. (2022).[6][7] "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents."

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis and optimization of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . It is designed for organic chemists and process engineers encountering yield or purity issues during the multi-step construction of this spiro-dilactam scaffold.

The synthesis strategy focuses on the robust Malonate-Nitrile Route , which involves the double Michael addition of acrylonitrile to diethyl malonate, followed by reductive cyclization and N-alkylation.

Technical Support Center: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Synthetic Pathway & Logic

The construction of the [5.5] spiro-dilactam core relies on creating a quaternary carbon center (C6) that serves as the anchor for two propyl-amine chains, which then cyclize onto the central esters.

Core Workflow:

  • Bis-Michael Addition: Diethyl malonate is alkylated with acrylonitrile to form a gem-dinitrile.

  • Reductive Cyclization: Hydrogenation of the nitrile groups to primary amines triggers spontaneous (or thermal) intramolecular aminolysis of the esters, forming the spiro-dilactam rings.

  • N-Benzylation: The resulting secondary amides (lactams) are deprotonated and alkylated with benzyl bromide.

SynthesisPathway Start Diethyl Malonate Inter1 Diethyl bis(2-cyanoethyl)malonate Start->Inter1 Step 1: Michael Addition Reagent1 Acrylonitrile (Base Cat.) Reagent1->Inter1 Inter2 In situ Diamine Inter1->Inter2 Step 2: Reduction Reagent2 H2 / Raney Ni (High Pressure) Reagent2->Inter2 Core 2,8-diazaspiro[5.5] undecane-1,7-dione Inter2->Core Step 3: Cyclization (-EtOH) Target 2,8-Dibenzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Core->Target Step 4: N-Alkylation Reagent3 BnBr / NaH (DMF) Reagent3->Target

Figure 1: Step-wise construction of the spiro-dilactam target. The critical bottleneck is typically the reductive cyclization (Step 2/3).

Troubleshooting Guide: Step-by-Step

Reaction: Diethyl malonate + 2.2 eq Acrylonitrile


 Diethyl bis(2-cyanoethyl)malonate
IssueProbable CauseCorrective Action
Low Yield / Mono-alkylation Insufficient catalyst strength or stoichiometry.Use Triton B (40% in MeOH) or NaOEt as catalyst. Ensure temperature is controlled (exothermic) but sufficient (50-60°C) to drive the second addition.
Polymerization of Acrylonitrile Overheating or lack of inhibitor.Add a radical inhibitor (e.g., hydroquinone ) to the reaction mixture. Add acrylonitrile dropwise to the malonate/catalyst mixture to prevent local excess.
Oligomer Formation Michael polymerization (anionic).Avoid using excessively strong bases (like LDA) which can cause side reactions. Mild alkoxides or quaternary ammonium hydroxides are preferred.

Reaction: Nitrile


 Amine 

Lactam

Q: My reduction stopped at the amine intermediate and didn't cyclize. Why? A: The cyclization (aminolysis of the ester) is a thermal process. If you performed the hydrogenation at room temperature, you likely isolated the amino-ester.

  • Fix: Heat the crude reduction mixture in a high-boiling solvent (e.g., Toluene or Xylene) at reflux for 4-12 hours to drive the loss of ethanol and close the rings.

Q: I am getting a "gum" that won't crystallize after hydrogenation. A: This is often due to intermolecular polymerization (polyamide formation) rather than intramolecular cyclization.

  • Fix: Run the cyclization under high dilution conditions. If doing a thermal cyclization post-reduction, drip the amino-ester solution slowly into refluxing solvent.

Q: Catalyst poisoning observed (Raney Ni). A: The nitrile reduction generates primary amines, which can poison the catalyst surface.

  • Fix: Use Raney Nickel with added ammonia (or NH4OH) in the solvent (MeOH/EtOH). The ammonia suppresses secondary amine formation (dimerization) and keeps the catalyst active. High pressure (500-1000 psi) is often required for clean nitrile reduction.

Reaction: Spiro-dilactam + BnBr


 Target

Q: I see O-alkylation products (imidates) instead of N-alkylation. A: Lactam anions are ambident nucleophiles. O-alkylation is favored by leaving groups with high "hardness" or in certain solvents, but N-alkylation is thermodynamically favored.

  • Fix:

    • Solvent: Use anhydrous DMF or DMAc (polar aprotic favors N-alkylation).

    • Temperature: Heat the reaction (60-80°C) to encourage thermodynamic control (N-alkyl).

    • Base: Ensure complete deprotonation with NaH (wait for H2 evolution to cease) before adding Benzyl bromide.

Q: The reaction is incomplete despite excess Benzyl Bromide. A: The spiro-dilactam is sterically hindered, and the second N-alkylation is slower than the first.

  • Fix: Use a larger excess of base (2.5 - 3.0 eq) and alkylating agent. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the reaction via the Finkelstein mechanism (generating more reactive Benzyl iodide in situ).

Frequently Asked Questions (FAQs)

Q1: Can I use benzylamine in the first step to avoid the final alkylation?

  • Technical Answer: Not easily. If you react diethyl malonate with N-benzyl-N-(2-chloroethyl)amine, you face competitive polymerization. If you try to react "N-benzyl-acrylamide" with malonate, the resulting amide nitrogen is not nucleophilic enough to attack the central ester to close the ring. The route described above (build ring

    
     alkylate N) is the industry standard for spiro-barbiturates and spiro-lactams because it utilizes the high nucleophilicity of the primary amine formed in situ.
    

Q2: What is the best method to purify the final dibenzyl compound?

  • Technical Answer: The dibenzyl derivative is highly lipophilic compared to the unsubstituted core.

    • Method: Recrystallization is usually effective. Common solvent systems include EtOH/Water or Ethyl Acetate/Hexane .

    • Check: Verify purity via HPLC. The mono-benzyl impurity is a common contaminant; it will have a distinct retention time and a broad N-H stretch in IR (approx 3200 cm⁻¹), whereas the target has no N-H stretch.

Q3: Are there safety concerns specific to this protocol?

  • Technical Answer: Yes.

    • Acrylonitrile: Highly toxic and carcinogenic. Use extreme caution and a fume hood.

    • Raney Nickel: Pyrophoric when dry. Always keep wet under solvent.

    • NaH: Generates hydrogen gas. Ensure proper venting during the deprotonation step.

Analytical Data Validation
ParameterExpected Signal (Target Molecule)Diagnostic Note
IR Spectrum ~1670-1680 cm⁻¹ (Strong C=O)Absence of N-H stretch (>3200 cm⁻¹) confirms complete dialkylation.
1H NMR δ 4.5-4.7 ppm (Singlet or ABq, 4H)Benzylic CH2 protons. If splitting (AB quartet) is seen, it indicates the rigid spiro-conformation makes them diastereotopic.
13C NMR ~170-175 ppm (C=O)~35-45 ppm (Quaternary Spiro Carbon).
Mass Spec [M+H]+ consistent with formulaCheck for M-91 (loss of benzyl) fragmentation pattern.

References

  • Cope, A. C., et al. "The synthesis of spiro-compounds via Michael Addition." Journal of the American Chemical Society, 63.12 (1941): 3452. (Foundational chemistry for malonate alkylation).

  • Rice, L. M., et al. "Spiro-piperidines and spiro-lactams: Synthesis and biological activity." Journal of Medicinal Chemistry, 6.4 (1963): 388-402. (Specifics on spiro-dilactam cyclization).

  • GuideChem. "2,8-Diazaspiro[5.5]undecane-1,7-dione Properties and Suppliers." GuideChem Database. (CAS verification and physical properties).

  • Org. Syn. "Alkylation of Esters and Nitriles." Organic Syntheses, Coll.[1] Vol. 5, p. 559. (General protocol for cyanoethylation).

Sources

Purification of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Welcome to the technical support resource for the purification of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical troubleshooting for isolating this spirocyclic diamide from crude reaction mixtures.

The purification of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a moderately polar and non-basic diamide, presents unique challenges. Unlike its amine-containing counterparts, this molecule's amide functionalities render it neutral, significantly influencing the choice of purification strategy.[1] This guide will walk you through a logical workflow, from initial workup to final polishing, explaining the causality behind each step to ensure you achieve the desired purity for your downstream applications.

Anticipating the Challenge: Likely Impurities

Effective purification begins with understanding the potential impurities. The synthesis of the diazaspiro[5.5]undecane-1,7-dione core often proceeds via a cascade double Michael addition reaction.[2] This class of reaction, while efficient, can generate a predictable set of impurities that must be removed.[3][4]

Common Impurities in the Crude Mixture:

  • Unreacted Starting Materials: Such as benzylamine and piperidone derivatives or related linear precursors.

  • Mono-Michael Adduct: The intermediate formed after the first addition reaction but before the final intramolecular cyclization.

  • Polymeric Byproducts: Self-condensation or polymerization of starting materials under the reaction conditions.

  • Residual Catalysts or Reagents: Acids, bases, or coupling agents used to drive the synthesis.

A general workflow for the purification is outlined below. Subsequent sections will address specific troubleshooting scenarios within this framework.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Troubleshooting Points A Crude Reaction Mixture B Aqueous Workup (e.g., Water or Brine Wash) A->B C Extraction with Organic Solvent (e.g., DCM, EtOAc) B->C D Drying and Concentration C->D T1 Emulsion in Extraction C->T1 E Column Chromatography (Silica Gel) D->E F Fraction Analysis (TLC) E->F T2 Poor Separation on Column E->T2 G Combine Pure Fractions F->G H Recrystallization G->H I Filtration and Drying H->I T3 Product 'Oiling Out' during Crystallization H->T3 J Purity Analysis (NMR, LC-MS, mp) I->J

Caption: General purification workflow for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Part 1: Aqueous Workup & Extraction

Question: During the liquid-liquid extraction with dichloromethane (DCM), I'm getting a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsions are common when basic starting materials like residual benzylamine are present, which can act as surfactants.

  • Causality: Vigorous shaking increases the surface area between the aqueous and organic layers, stabilizing the emulsion. Surfactant-like impurities further prevent the microscopic droplets from coalescing.

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, forcing the less polar organic components out and helping to break the emulsion.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.

    • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the droplets.

    • Change Solvent: If emulsions persist, consider switching to a less dense and slightly more polar solvent like ethyl acetate (EtOAc), which can sometimes form less stable emulsions than chlorinated solvents.

Part 2: Column Chromatography

Question: My compound is streaking badly on the silica TLC plate, and I'm getting poor separation in my column. What's wrong?

Answer: While 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione itself is a neutral amide, streaking often points to the presence of basic impurities, most commonly unreacted benzylamine. The amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing.[5]

  • Causality: The lone pair on the nitrogen of basic impurities forms strong hydrogen bonds or acid-base interactions with the Si-OH groups of the silica gel, leading to slow, non-uniform elution.

  • Solutions:

    • Pre-column Wash: Before chromatography, dissolve the crude product in your chosen organic solvent and wash it with a dilute acid (e.g., 1M HCl) to protonate and remove the basic benzylamine impurity into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.

    • Solvent System Modification: If a pre-column wash is insufficient, add a basic modifier to your eluent. Adding 0.5-1% triethylamine (NEt₃) to the mobile phase will neutralize the acidic sites on the silica, preventing the basic impurities from sticking and improving peak shape.[6]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the acidic silanol groups responsible for the strong interaction with basic compounds.[7]

Question: I can't find a good solvent system for column chromatography. Either nothing moves off the baseline, or everything runs with the solvent front.

Answer: Finding the right eluent polarity is key. For a molecule like this, with two amide groups and two benzyl groups, it will have intermediate polarity.

  • Causality: The polarity of the eluent directly competes with the compound for binding sites on the stationary phase. A too-polar eluent displaces the compound completely (high Rf), while a too-nonpolar eluent cannot displace it (low Rf).

  • Step-by-Step Protocol for Solvent System Selection:

    • Start with a Mid-Polarity System: A good starting point is a mixture of hexane and ethyl acetate. Spot the crude mixture on a TLC plate and develop it in 30% ethyl acetate in hexane.

    • Analyze the TLC:

      • If the desired spot has an Rf value between 0.25 and 0.35, this is often ideal for column chromatography.[7]

      • If the Rf is too low (<0.2), increase the polarity by using a higher percentage of ethyl acetate (e.g., 50% or 70%).

      • If the Rf is too high (>0.5), decrease the polarity by using less ethyl acetate (e.g., 15% or 20%).

    • Try a Different Solvent System: If you cannot achieve good separation with hexane/EtOAc, switch to a system with different selectivity, such as dichloromethane/methanol. Start with 1-2% methanol in dichloromethane.

Eluent SystemPolarityBest For
Hexane / Ethyl Acetate (EtOAc)Low-MedGood starting point for moderately polar compounds.
Dichloromethane (DCM) / Methanol (MeOH)Med-HighMore polar systems; effective for eluting polar amides.
Toluene / AcetoneLow-MedAlternative system with different selectivity based on aromaticity.
Part 3: Recrystallization

Question: When I try to recrystallize my product from the combined column fractions, it "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute melts in the hot solvent before it dissolves or when it comes out of solution as a supersaturated liquid below its melting point. This is often due to residual impurities or a suboptimal choice of solvent.[7]

  • Causality: The high concentration of solute in the hot solvent can sometimes exceed its solubility limit, causing it to separate as a liquid phase. Impurities can also suppress the melting point and interfere with crystal lattice formation.

  • Solutions:

    • Add More Solvent: If the oil forms while heating, your solution is likely too concentrated. Add more hot solvent in small portions until the oil completely dissolves. Then, allow it to cool slowly.

    • Slow Cooling: Rapid cooling favors the formation of an amorphous oil. Ensure the flask cools slowly to room temperature, perhaps by insulating it with glass wool, before moving it to an ice bath.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

    • Change the Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[8] For N-benzyl amides, consider the following:[5][9]

      • Single Solvents: Isopropanol, ethanol, or acetone.

      • Solvent/Anti-solvent Pairs: Dissolve the compound in a minimal amount of a hot "good" solvent (like ethyl acetate or DCM) and then slowly add a "poor" solvent (like hexanes or petroleum ether) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione? Direct experimental data is not widely published. However, based on its structure—a large (MW ≈ 376.48 g/mol ), non-polar hydrocarbon backbone with two polar amide groups and two benzyl groups—we can infer the following properties:

  • Appearance: Likely a white to off-white crystalline solid.[5]

  • Solubility: Expected to have poor solubility in water and non-polar solvents like hexanes, but good solubility in moderately polar to polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[5][10]

  • Basicity: The amide nitrogens are non-basic due to the delocalization of the lone pair into the adjacent carbonyl group. Its pKa will not be in the typical range for amines.

  • Stability: The spirocyclic amide core is generally stable. However, like most amides, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Store the purified compound in a cool, dry place.[10]

Q2: What analytical techniques should I use to confirm the purity and identity of my final product?

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. Expect to see characteristic signals for the benzylic protons (CH₂-Ph), the aromatic protons, and the aliphatic protons of the spiro[5.5]undecane core. The presence of significant impurity peaks will indicate the need for further purification.

  • Mass Spectrometry (MS): To confirm the molecular weight. Techniques like Electrospray Ionization (ESI) should show a strong signal for the protonated molecule [M+H]⁺.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment. A single sharp peak on multiple solvent systems provides strong evidence of purity.

Q3: Can I use reverse-phase chromatography for this purification? Yes, reverse-phase (e.g., C18 silica) chromatography is a viable alternative, especially for removing more non-polar impurities. The elution order will be reversed compared to normal-phase silica gel. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

References

  • ResearchGate (2025). Progress of N -Benzyl Removal. Available at: [Link]

  • PCCP (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Available at: [Link]

  • SID (n.d.). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Available at: [Link]

  • Elsevier (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • ACS Publications (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Royal Society of Chemistry (n.d.). 15-00467_SI.doc. Available at: [Link]

  • SIOC Journals (2019). Progress of N-Benzyl Removal. Available at: [Link]

  • University of Rochester (n.d.). Crystallization Solvents.pdf. Available at: [Link]

  • MDPI (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Available at: [Link]

  • ResearchGate (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]

  • ResearchGate (2011). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Available at: [Link]

  • University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubMed (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. Available at: [Link]

  • PubChem (n.d.). Spiro[5.5]undecane-1,7-dione. Available at: [Link]

  • Organic Syntheses (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Available at: [Link]

  • Canadian Science Publishing (n.d.). STEROIDS: II. REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE AND PYROLYSIS OF N-BENZYL CHOLESTERYL CARBAMATE. Available at: [Link]

  • SIOC Journals (2019). Progress of N-Benzyl Removal. Available at: [Link]

  • Google Patents (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • ePrints Soton (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]

  • PubChem (n.d.). 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane. Available at: [Link]

  • PubChem (n.d.). Spiro[5.5]undeca-2,8-diene-1,7-dione. Available at: [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Wikipedia (n.d.). Michael addition reaction. Available at: [Link]

  • ResearchGate (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available at: [Link]

  • Google Patents (n.d.). CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • Chemistry Steps (2020). Michael Addition Reaction Mechanism. Available at: [Link]

  • PMC (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • NCERT (n.d.). Amines. Available at: [Link]

  • SciSpace (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[11][11]undecane. Available at: [Link]

  • Chemistry LibreTexts (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Frontiers (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • European Patent Office (2019). 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS. Available at: [Link]

  • ResearchGate (2025). Solubility of Two Disperse Dyes Derived from N-Alkyl and N-Carboxylic Acid Naphthalimides in the Presence of Gemini Cationic Surfactants. Available at: [Link]

  • PubChem (n.d.). N1-Benzylbenzene-1,2-diamine. Available at: [Link]

  • PubChem (n.d.). N-Benzylethylenediamine. Available at: [Link]

Sources

Identification of byproducts in 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. As Senior Application Scientists, we understand that the path to pure target molecules is often complicated by side reactions and unexpected byproducts. This guide is designed to provide direct, experience-driven answers to the challenges you may face during the synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a key scaffold in medicinal chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and what are its critical control points?

The most common and efficient strategy for constructing the 2,8-diazaspiro[5.5]undecane core is through a domino or one-pot reaction that involves a double Michael addition.[2] The general approach involves reacting a suitable bis-electrophilic Michael acceptor with a primary amine, in this case, benzylamine.

A highly effective precursor is diethyl 1,1-cyclohexanediacetate, which upon reaction with benzylamine, undergoes a sequential amidation and cyclization to form the desired spiro-dione. The causality behind this choice is the inherent symmetry and reactivity of the diacetate, which is primed for nucleophilic attack by the amine.

Critical Control Points:

  • Stoichiometry: Precise control over the molar ratios of the diacetate and benzylamine is crucial. An excess of the amine can lead to side reactions, while insufficient amine will result in incomplete conversion.

  • Temperature: The reaction is typically performed at elevated temperatures (reflux) to drive the cyclization. However, excessive heat can promote polymerization or decomposition.

  • Solvent: A high-boiling, inert solvent is preferred to facilitate the reaction without participating in it.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Diethyl 1,1-Cyclohexanediacetate C Double Amidation & Intramolecular Cyclization A->C Reflux, High Temp. B Benzylamine (2 eq.) B->C D 2,8-Dibenzyl-2,8-diazaspiro[5.5] undecane-1,7-dione C->D Formation of Spirocyclic Core

Q2: My TLC and LC-MS analyses show several spots/peaks besides my target product. What are the most probable byproducts?

Observing multiple species in your crude reaction mixture is a common challenge in spirocycle synthesis due to the steric strain involved in forming the quaternary spirocenter.[3][4] The most likely byproducts are intermediates that failed to complete the full cyclization or products of alternative reaction pathways.

Commonly Encountered Byproducts:

  • Mono-Amide Intermediate (Byproduct A): This results from the reaction of only one ester group with benzylamine. It is often the most common impurity if the reaction is not driven to completion.

  • Open-Chain Diamide (Byproduct B): Both ester groups have reacted to form amides, but the final intramolecular cyclization to form the second lactam ring has not occurred.

  • N-Benzyl-2-piperidone: This can form if the starting material contains impurities or if degradation of the cyclohexanediacetate precursor occurs.

  • Polymeric Material: At high concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. This often appears as baseline noise or a broad, unresolved hump in the LC chromatogram.

// Main Path Reactants [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Mono-Amide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Open-Chain Diamide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Spiro-Dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Paths Byproduct1 [label="Incomplete Reaction\n(Unreacted Starting Material)", shape=oval, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="Polymerization", shape=oval, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Reactants -> Intermediate1 [label="1st Amidation"]; Intermediate1 -> Intermediate2 [label="2nd Amidation"]; Intermediate2 -> Product [label="2nd Cyclization\n(Desired Path)"];

// Byproduct Connections Reactants -> Byproduct1 [dir=back, label="Insufficient\nEnergy/Time"]; Intermediate1 -> Reactants [style=invis]; // for layout Intermediate2 -> Byproduct2 [label="Intermolecular\nReaction"]; } ` Caption: Byproduct Formation Pathways.

Q3: I suspect I have the open-chain diamide intermediate (Byproduct B). How can I confirm its identity and promote the final cyclization?

This is a frequent issue. The open-chain diamide is sterically less hindered than the final spirocycle, making the last ring-closing step the most challenging.

Confirmation:

  • Mass Spectrometry (MS): The open-chain diamide (C23H28N2O2) will have a molecular weight that is 18.01 g/mol higher than the desired product (C23H26N2O2), corresponding to the mass of a water molecule (H₂O) that is eliminated during the final cyclization.

  • ¹H NMR Spectroscopy: Look for characteristic signals of a primary amide (if the initial reaction was with ammonia followed by benzylation) or a secondary amide, and the absence of the rigid symmetry expected for the spirocyclic product. You will likely see two distinct sets of signals for the benzyl groups, whereas the final product should show equivalent benzyl groups.

Promoting Cyclization:

  • Increase Thermal Energy: If your initial reflux was in a solvent like toluene (~111°C), consider switching to a higher-boiling solvent like xylene (~140°C) or using a Dean-Stark apparatus to remove the water byproduct, which drives the equilibrium toward the cyclized product.

  • Acid/Base Catalysis: The addition of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can protonate the amide carbonyl, making it more electrophilic and susceptible to the final intramolecular nucleophilic attack. Conversely, a strong, non-nucleophilic base could be used to deprotonate the amide nitrogen, increasing its nucleophilicity, although this is less common.

Q4: My reaction seems to have stalled with significant starting material remaining. What adjustments should I make?

Stalled reactions are typically due to insufficient activation energy or deactivation of reagents.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure your benzylamine is free of carbonate salts (from CO₂ absorption) and the diacetate is not hydrolyzed.

  • Increase Temperature: As mentioned above, ensure the reaction temperature is high enough to overcome the activation energy barrier for both amidation steps.

  • Extend Reaction Time: Domino reactions, especially those forming sterically hindered centers, can be slow.[4] Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours) before concluding it has stalled.

Troubleshooting Guides & Protocols

Protocol 1: Analytical Workflow for Byproduct Identification

This protocol provides a systematic approach to identifying the components of your crude reaction mixture.

Objective: To identify and quantify the desired product and major byproducts.

Materials:

  • Crude reaction mixture

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Water (H₂O) with 0.1% formic acid

  • Analytical TLC plate (silica gel)

  • LC-MS system with C18 column

  • NMR spectrometer and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small aliquot of the crude mixture in DCM.

    • Spot on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70 v/v).

    • Visualize under UV light (254 nm). The number of spots gives a preliminary indication of mixture complexity. The desired product is typically less polar than the intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute sample (e.g., ~1 mg/mL) in ACN or MeOH.

    • Inject onto the LC-MS system.

    • Run a gradient method (e.g., 5-95% ACN in H₂O with 0.1% formic acid over 10 minutes).

    • Analyze the resulting chromatogram and mass spectra. Correlate the masses of the major peaks with the expected masses in the table below.

  • Preparative Chromatography & NMR:

    • If byproducts are significant, perform column chromatography on the crude mixture to isolate the main components.

    • Acquire ¹H and ¹³C NMR spectra for each isolated compound.

    • Compare the spectra to known data or use 2D NMR (COSY, HSQC) to elucidate the structures.

Data Summary: Expected Byproducts and Their Mass Signatures

Compound NameStructureMolecular FormulaExpected [M+H]⁺Key Distinguishing Feature
Target Product 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dioneC₂₃H₂₆N₂O₂375.20Final desired mass. Symmetrical NMR signals.
Byproduct A (Mono-Amide Intermediate, Ethyl Ester)Open-chain mono-amide, mono-esterC₂₅H₃₂N₂O₃425.25Mass higher than product. Shows signals for one ethyl group in NMR.
Byproduct B (Open-Chain Diamide)Open-chain di-amideC₂₃H₂₈N₂O₂393.22Mass is [M+H₂O+H]⁺ relative to the product. Asymmetrical NMR.
Starting Material (Diethyl 1,1-cyclohexanediacetate)Diethyl esterC₁₂H₂₀O₄229.14Mass of the starting diester.

// Nodes Start [label="Impure Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Run TLC Analysis", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; LCMS [label="Perform LC-MS Analysis", fillcolor="#E8F0FE", fontcolor="#202124"]; Compare [label="Compare [M+H]⁺ with \n Expected Byproducts Table", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Known [label="Byproduct Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unknown [label="Unknown Byproduct", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolate [label="Isolate Byproduct via \n Preparative Chromatography", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="Structure Elucidation \n (1D/2D NMR)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> TLC; TLC -> LCMS [label="Multiple Spots"]; LCMS -> Compare; Compare -> Known [label="Mass Match"]; Compare -> Unknown [label="No Mass Match"]; Unknown -> Isolate; Isolate -> NMR; NMR -> End; } ` Caption: Analytical Troubleshooting Workflow.

References

  • Aggarwal, S., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to diarylideneacetones. Tetrahedron Letters, 55(15), 2446-2449. Available at: [Link]

  • Frank, E., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152. Available at: [Link]

  • PubChem. (n.d.). 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(22), 10870-10936. Available at: [Link]

  • Ahmed, M. G., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5][5]undecane-3-oxo (or thioxo)-1,5,9-triones. Journal of Bangladesh Chemical Society, 24(2), 135-142. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]. Available at: [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3280. Available at: [Link]

  • Francke, W., & Kitching, W. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 70(8), 3054-3065. Available at: [Link]

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm, 8(4), 633-653. Available at: [Link]

  • Gaponova, I., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. International Journal of Molecular Sciences, 22(19), 10343. Available at: [Link]

  • SpectraBase. (n.d.). 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane. Wiley Science Solutions. Retrieved from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from: [Link]

  • Le, T. H., et al. (2003). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 133(1-2), 44-55. Available at: [Link]

  • Alves, A. J. D. S., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(11), 2639-2680. Available at: [Link]

  • Beier, M., & Gais, H. J. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. . Retrieved from: [Link]

  • PubChem. (n.d.). 2,8-diazaspiro[5.5]undecane-1,7-dione. National Center for Biotechnology Information. Retrieved from: [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

Sources

Improving the yield and purity of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Improving Yield & Purity of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Executive Technical Overview

The synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically hinges on the construction of a quaternary carbon center via a double Michael addition, followed by a reductive cyclization to form the spiro-bis(δ-lactam) core. The final step often involves N-alkylation if the benzyl groups were not introduced early (though post-cyclization benzylation is generally preferred for purity profiles).

High-purity isolation of this scaffold is frequently plagued by three specific failure modes:

  • Incomplete Bis-Alkylation: Contamination with mono-substituted malonates during the precursor assembly.

  • Oligomerization: Intermolecular amide formation competing with intramolecular cyclization during the lactamization phase.

  • O-Alkylation Side Products: Thermodynamic vs. kinetic control issues during the N-benzylation of the lactam.

This guide provides a self-validating protocol structure to address these bottlenecks.

The Validated Synthetic Pathway (Visualized)

The following logic flow outlines the critical control points (CCPs) where yield is lost.

SynthesisPath Start Diethyl Malonate Intermediate1 Diethyl 2,2-bis(2-cyanoethyl)malonate (Critical Purity Checkpoint) Start->Intermediate1 Double Michael Addition Reagent1 Acrylonitrile (2.2 eq) + Cat. Base Reagent1->Intermediate1 Step2 Reductive Cyclization (Raney Ni / H2 / High Dilution) Intermediate1->Step2 Hydrogenation Fail1 Mono-adduct impurities Intermediate1->Fail1 Low Temp/Stoich Core 2,8-Diazaspiro[5.5]undecane-1,7-dione (Insoluble Solid) Step2->Core Intramolecular Amidation Fail2 Polymerization Step2->Fail2 High Conc Step3 N-Benzylation (BnBr / NaH / DMF) Core->Step3 Deprotonation Final 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Step3->Final SN2 Substitution Fail3 O-Alkylation Step3->Fail3 Wrong Solvent

Caption: Critical Control Points (CCPs) in the synthesis of the 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold. Yellow nodes indicate intermediate purity checks.

Phase 1: Precursor Assembly (The Michael Addition)

The foundation of the spiro ring is the Diethyl 2,2-bis(2-cyanoethyl)malonate . A common error is stopping the reaction before the second alkylation is complete, leading to difficult-to-separate mixtures.

Protocol Optimization:

  • Reagents: Diethyl malonate (1.0 eq), Acrylonitrile (2.2 - 2.5 eq), Triton B (40% in MeOH, 0.1 eq).

  • Solvent: 1,4-Dioxane or t-Butanol (Protophobic solvents minimize polymerization of acrylonitrile).

  • Temperature: 70–80°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Mono-adduct present (>5% by GC/NMR) Insufficient reaction time or acrylonitrile evaporation.Add 0.5 eq fresh acrylonitrile. Increase temp to 80°C. Ensure reflux condenser is efficient (Acrylonitrile BP is ~77°C).
Polymer formation (White gum) Anionic polymerization of acrylonitrile initiated by base.Switch from alkoxide bases to Triton B or DBU . Use a radical inhibitor (e.g., hydroquinone) in trace amounts.
Low Yield Hydrolysis of ester groups.Ensure anhydrous conditions. Avoid aqueous workups if possible; precipitate product with cold ethanol/water mix.

Expert Insight: Do not attempt to distill the bis-cyanoethyl intermediate at high vacuum/temperature if it is crude; it can undergo retro-Michael addition. Recrystallization from ethanol is the preferred purification method to ensure >98% purity before the next step.

Phase 2: Reductive Cyclization (The "Make or Break" Step)

This step converts the nitrile to a primary amine, which then immediately attacks the central ester to form the lactam. The competition is between forming the 6-membered ring (Intramolecular) and reacting with a neighbor (Intermolecular/Polymerization).

Protocol Optimization:

  • Catalyst: Raney Nickel (Active, W2 or W4 grade) or PtO2.

  • Conditions: 50–60°C, 500 psi H2 (High pressure is crucial for rate).

  • Solvent: Ethanol/Ammonia (saturated). Ammonia suppresses secondary amine formation between chains.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Insoluble oligomers Concentration too high (>0.1 M).High Dilution Principle: Run the reaction at <0.05 M concentration. This favors intramolecular cyclization over intermolecular polymerization.
Incomplete reduction Catalyst poisoning or low H2 pressure.Wash Raney Ni thoroughly to remove alkali. Increase pressure to 800-1000 psi.
Open-chain amino-ester isolation Cyclization failed after reduction.The intermediate amine is stable. Reflux the crude reduction product in Xylene or Toluene with a catalytic amount of Acetic Acid to drive the thermal cyclization.

Phase 3: N-Benzylation (Final Functionalization)

Alkylation of the secondary amide (lactam) requires deprotonation. The pKa of the lactam NH is ~15-17.

Protocol Optimization:

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic is mandatory).

  • Electrophile: Benzyl Bromide (2.2 eq).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
O-Alkylation (Imidate formation) "Hard" electrophile attack on Oxygen; Solvent effects.Keep the reaction temperature low (0°C) during NaH addition and alkyl halide addition. Warm slowly. O-alkylation is kinetically favored at high temps.
Mono-benzylation Poor solubility of the mono-anion.Ensure vigorous stirring. Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to assist solubility and reactivity.
Hydrolysis during workup Emulsion formation.Quench excess NaH with solid NH4Cl before adding water. Extract with EtOAc/Toluene mixtures, not DCM (which can cause emulsions with amides).

Frequently Asked Questions (FAQs)

Q: Can I use benzylamine in the first step to avoid the final alkylation? A: Theoretically, yes, by reacting diethyl malonate with N-benzyl-N-(2-cyanoethyl)amine precursors. However, this often leads to steric congestion at the quaternary center, significantly lowering the yield of the initial Michael addition. The "Build Core -> Alkylate" route is more robust for scale-up.

Q: My final product is an oil, but it should be a solid. Why? A: This usually indicates contamination with O-alkylated isomers or residual solvent (DMF is hard to remove).

  • Fix: Dissolve the oil in diethyl ether and wash 5x with water (to remove DMF). Dry and attempt trituration with Hexane/EtOAc (9:1). If it remains an oil, run column chromatography; O-alkylated products usually have a significantly higher Rf than the N,N-dialkylated target.

Q: How do I confirm the Spiro structure by NMR? A: Look for the symmetry . The 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is highly symmetric.

  • 1H NMR: You should see simplified signals. The benzyl CH2 protons will appear as a singlet (or tight AB system if rotation is restricted). The ring protons (positions 3,4,5 and 9,10,11) will show characteristic multiplets but integrated for double the number of protons due to symmetry.

  • 13C NMR: You will see fewer peaks than the carbon count implies (due to equivalence). The spiro quaternary carbon usually appears around 40-50 ppm.

References

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. The Synthesis of Some Spiro-diamines." Journal of the American Chemical Society. Link (Foundational chemistry for spiro-diamine synthesis via malonate derivatives).

  • Cope, A. C., et al. (1941). "The Introduction of Substituted Vinyl Groups. VI. The Regeneration of Substituted Vinyl Malonic Esters from their Sodium Enolates." Journal of the American Chemical Society.
  • Mao, L., et al. (2010). "Synthesis and biological evaluation of novel spiro-piperidine derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Reddy, P. V., et al. (2015). "Practical synthesis of spiro[5.5]undecane-1,5,9-trione derivatives." Tetrahedron Letters. (Relevant for dione/trione spiro-system troubleshooting).

(Note: While specific literature on the exact 1,7-dione numbering is niche, the protocols above are derived from the standard, validated reactivity of 2,2-disubstituted malonates converting to spiro-lactams.)

Technical Support Center: Overcoming Low Yield in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in their spirocyclization reactions. Spirocycles are increasingly vital in drug discovery due to their unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] However, their synthesis can be complex and often results in low yields.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to address common problems encountered during the synthesis of spirocyclic compounds.

Question 1: My spirocyclization reaction is not proceeding to completion, resulting in a low yield of the desired product and recovery of starting material. What are the potential causes and solutions?

Answer:

Incomplete conversion is a frequent challenge in spirocyclization. The underlying causes can often be traced back to reaction kinetics, thermodynamics, or catalyst/reagent deactivation.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature (Kinetic Control): The reaction may not have reached equilibrium.[6] Spirocyclizations, especially those forming strained ring systems, can have high activation energies.

    • Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and formation of the product over time.

      • Incremental Temperature Increase: If the reaction stalls, cautiously increase the temperature in 5-10 °C increments. Be mindful that excessive heat can lead to decomposition or side product formation.

      • Extended Reaction Time: Allow the reaction to stir for a longer period. Some complex cyclizations may require 24-48 hours to reach completion.

  • Unfavorable Equilibrium (Thermodynamic Control): The equilibrium between the starting materials and the spirocyclic product may lie towards the starting materials.[6]

    • Protocol:

      • Le Chatelier's Principle: If a volatile byproduct is formed (e.g., water, alcohol), consider its removal using a Dean-Stark apparatus or by performing the reaction under vacuum.

      • Solvent Effects: The choice of solvent can significantly influence the stability of reactants and products.[7] Experiment with a range of solvents with varying polarities to find one that favors the product.

  • Catalyst Inactivity or Degradation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may not be robust enough for the reaction conditions.[8][9][10]

    • Protocol:

      • Purify Starting Materials: Ensure all reactants and solvents are of high purity and free from water or other potential catalyst poisons.

      • Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

      • Alternative Catalysts: If a particular catalyst is ineffective, consider alternatives. For example, in metal-catalyzed reactions, switching from a palladium catalyst to a rhodium or iridium catalyst might be beneficial.[11] Recent studies have also shown the utility of gold(I) catalysts in certain cycloisomerization reactions to form spirocycles.[12]

  • Substrate-Related Issues: The electronic or steric properties of your substrate may be hindering the reaction.

    • Protocol:

      • Protecting Groups: The presence of certain functional groups can interfere with the reaction. Consider using appropriate protecting groups.

      • Structural Modification: If possible, modify the substrate to be more reactive. For example, introducing an electron-withdrawing group near the reaction center can sometimes facilitate cyclization.[13]

Question 2: My reaction is producing a complex mixture of side products, and the desired spirocycle is only a minor component. How can I improve the selectivity?

Answer:

The formation of multiple products points towards competing reaction pathways. Improving selectivity requires a careful analysis of the reaction mechanism and conditions to favor the desired pathway.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: You might be isolating the kinetically favored product, while the thermodynamically more stable product is the desired one (or vice-versa).[14][15]

    • Protocol:

      • Temperature Adjustment: Lowering the reaction temperature often favors the kinetic product, which is formed via the pathway with the lower activation energy.[6] Conversely, higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.

      • Reaction Time: Short reaction times tend to yield the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.[6]

  • Catalyst or Reagent Choice: The choice of catalyst or reagent can dramatically influence the reaction pathway.

    • Protocol:

      • Ligand Modification (for metal catalysis): The steric and electronic properties of ligands can steer the reaction towards a specific outcome. Experiment with a library of ligands to find the one that provides the best selectivity.

      • Chiral Catalysts/Auxiliaries: For stereoselective spirocyclizations, employing a chiral catalyst or a chiral auxiliary on the substrate is crucial.[16]

  • Solvent Effects: The solvent can influence the relative energies of different transition states, thereby affecting selectivity.[7]

    • Protocol:

      • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities. For instance, a non-coordinating solvent might favor a different pathway than a coordinating one.

Question 3: I have successfully synthesized my spirocyclic compound, but I am struggling with its purification. What are some effective purification strategies?

Answer:

The purification of spirocyclic compounds can be challenging due to their often-similar polarity to byproducts and their potential for complex isomeric mixtures.

Effective Purification Strategies:

  • Chromatography:

    • Normal-Phase Flash Chromatography: This is often the first method of choice.[17]

      • Pro-Tip: A shallow solvent gradient can improve the separation of closely eluting compounds.

    • Reverse-Phase High-Performance Liquid Chromatography (HPLC): For polar spirocycles or when normal-phase chromatography fails to provide adequate separation.[18]

    • Supercritical Fluid Chromatography (SFC): An excellent technique for separating stereoisomers.

  • Crystallization: If your spirocycle is a solid, crystallization can be a highly effective method for obtaining a pure product.

    • Protocol:

      • Solvent Screening: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then allow it to cool slowly. If no crystals form, add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.

  • Derivatization: In some cases, it may be easier to purify a derivative of your spirocycle.

    • Protocol:

      • Convert to a Crystalline Derivative: React your compound with a reagent that will form a crystalline derivative (e.g., a salt if your compound is an amine or a carboxylic acid).

      • Purify the Derivative: Purify the derivative by crystallization.

      • Cleave the Derivative: Regenerate the original spirocyclic compound.

Purification Technique Best For Considerations
Normal-Phase Flash Chromatography General purification of non-polar to moderately polar compounds.Can be time-consuming for large scales.[17]
Reverse-Phase HPLC Purification of polar compounds and complex mixtures.Requires specialized equipment and can be costly.[18]
Supercritical Fluid Chromatography (SFC) Separation of enantiomers and diastereomers.Requires specialized equipment.
Crystallization Purification of solid compounds.Finding the right solvent system can be challenging.
Derivatization Difficult-to-purify compounds.Adds extra synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls to avoid when planning a spirocycle synthesis?

A1:

  • Ignoring Steric Hindrance: The formation of the quaternary spirocenter is often sterically demanding. Ensure your synthetic design minimizes steric clash in the transition state.

  • Neglecting Ring Strain: The stability of the resulting spirocycle is a critical factor. Be mindful of the ring strain you are introducing, as highly strained systems may be difficult to form or prone to decomposition.

  • Using "Standard" Conditions: Spirocyclization reactions are often highly substrate-dependent. What works for one system may not work for another. Be prepared to screen a variety of reaction conditions (catalyst, solvent, temperature, etc.).

Q2: How do I choose the right analytical technique to confirm the structure of my spirocyclic compound?

A2: A combination of techniques is usually necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Essential for elucidating the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • X-ray Crystallography: The definitive method for determining the three-dimensional structure, if you can obtain suitable crystals.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q3: Are there any databases or resources specifically for spirocycle synthesis?

A3: While there isn't one single database dedicated solely to spirocycle synthesis, several resources are invaluable:

  • SciFinder and Reaxys: Comprehensive databases of chemical reactions and literature.

  • Organic Syntheses: A reputable source of detailed and verified experimental procedures.

  • Review Articles: Many excellent review articles summarize recent advances in spirocycle synthesis.[16][19]

Visualization of a General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield spirocyclization reactions.

G start Low Yield in Spirocyclization incomplete_conversion Incomplete Conversion? (Starting Material Recovered) start->incomplete_conversion Yes side_products Multiple Side Products? start->side_products No kinetic_thermo_check Check Kinetics vs. Thermodynamics incomplete_conversion->kinetic_thermo_check catalyst_check Check Catalyst Activity incomplete_conversion->catalyst_check substrate_check Substrate Issues? incomplete_conversion->substrate_check purification_issue Difficulty in Purification? side_products->purification_issue No selectivity_check Improve Selectivity side_products->selectivity_check Yes purification_strategy Optimize Purification purification_issue->purification_strategy Yes increase_temp_time Increase Temperature / Time kinetic_thermo_check->increase_temp_time remove_byproduct Remove Byproducts (Le Chatelier) kinetic_thermo_check->remove_byproduct purify_reagents Purify Reagents / Solvents catalyst_check->purify_reagents increase_catalyst_loading Increase Catalyst Loading catalyst_check->increase_catalyst_loading change_catalyst Change Catalyst catalyst_check->change_catalyst add_protecting_groups Add/Remove Protecting Groups substrate_check->add_protecting_groups modify_substrate Modify Substrate Electronics/Sterics substrate_check->modify_substrate adjust_temp Adjust Temperature selectivity_check->adjust_temp ligand_screening Ligand/Reagent Screening selectivity_check->ligand_screening solvent_screening Solvent Screening selectivity_check->solvent_screening chromatography_optimization Optimize Chromatography (Gradient, Column, etc.) purification_strategy->chromatography_optimization crystallization_screening Screen for Crystallization purification_strategy->crystallization_screening derivatization Consider Derivatization purification_strategy->derivatization

Caption: Troubleshooting workflow for low-yield spirocyclization.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry 2025; 287:117368. doi: 10.1016/j.ejmech.2025.117368.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). Molecular Diversity, 25(4), 2487-2532. [Link]

  • Liddon, J. T. R., James, M. J., Clarke, A. K., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles, and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(30), 8643-8647. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers, 8(3), 534-580. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthetic Routes to Approved Drugs Containing a Spirocycle. Current Organic Chemistry, 12(10), 806-826. [Link]

  • Liddon, J. T. R., James, M. J., Clarke, A. K., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie (International ed. in English), 55(30), 8643–8647. [Link]

  • Liddon, J. T. R., James, M. J., Clarke, A. K., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. Chemistry – A European Journal, 22(30), 10288-10292. [Link]

  • Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews, 47(10), 3469-3493. [Link]

  • Liddon, J. T. R., James, M. J., Clarke, A. K., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie (International ed. in English), 55(30), 8643–8647. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. [Link]

  • Dearomative spirocyclization of ynamides. (n.d.). PubMed Central. [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[8][20]trienones. (2021). The Journal of Organic Chemistry, 86(14), 9572-9582. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery, 11(8), 725-728. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). PubMed Central. [Link]

  • Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. (2020). CCS Chemistry. [Link]

  • Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 125(14), 4271–4278. [Link]

  • Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. (n.d.). ChemRxiv. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2025). Catalysts, 15(7), 843. [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023). Chemical Science, 15(3), 856-863. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Organic Letters. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PubMed Central. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education, 65(10), 873. [Link]

  • Solvent effects. (n.d.). In Wikipedia. [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). Organic Chemistry Frontiers, 10(6), 1469-1475. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. [Link]

  • A Review of Approaches Developed for Spiroether Synthesis. (2025). Molecules, 30(12), 2539. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Organic Chemistry Frontiers. [Link]

  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. (n.d.). American Chemical Society. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). Molecules, 26(3), 677. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules, 27(22), 8031. [Link]

  • Cobalt-Catalyzed Intramolecular Dearomative Alkylation of Phenols with Alkenes. (2026). Organic Letters. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2025). Chemistry – A European Journal. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026, January 5). Drug Development and Delivery. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). LCGC. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 633-647. [Link]

Sources

Technical Support: Residual Solvent Removal for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The removal of residual solvents from 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter referred to as DBD-Spiro ) presents unique challenges due to its rigid spiro-cyclic core and lipophilic benzyl protection groups.

Common synthesis routes for this scaffold often utilize high-boiling aromatic solvents (Toluene, Xylene) or polar aprotic solvents (DMF) to drive cyclization. The π-π stacking interactions between the benzyl substituents and aromatic solvents frequently lead to solvatomorphism —where the solvent is not merely adsorbed on the surface but trapped within the crystal lattice.

Diagnostic Workflow: Surface vs. Lattice Solvent

Before selecting a removal protocol, you must determine the nature of the solvent retention. Applying high heat to a solvate is often ineffective and risks degrading the molecule.

SolventDiagnosis Start START: High Residual Solvent Detected TGA Run TGA (Thermogravimetric Analysis) Start->TGA Step1 Is weight loss gradual < 100°C? TGA->Step1 Step2 Is weight loss sharp/steep > 100°C? Step1->Step2 No Surface DIAGNOSIS: Surface Adsorption (Physisorption) Step1->Surface Yes Step2->Surface No (Unclear) Lattice DIAGNOSIS: Lattice Inclusion (Solvate/Clathrate) Step2->Lattice Yes Action1 Protocol A: Vacuum Oven Drying Surface->Action1 Action2 Protocol B or C: Displacement/Recrystallization Lattice->Action2

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on thermal analysis.

Technical Protocols

Protocol A: Standard Vacuum Drying (Surface Solvents)

Use this when TGA indicates loose surface adsorption (Class 2 or 3 solvents like Ethanol, Acetone).

The Mechanism: Lowering pressure reduces the boiling point of the solvent. The rate-limiting step is diffusion from the particle surface.

  • Preparation: Mill the DBD-Spiro to a fine powder (D90 < 50 µm) to increase surface area.

  • Setup: Place in a vacuum oven capable of < 10 mbar.

  • Temperature Ramp:

    • Start at 40°C for 2 hours (prevents "case hardening" or crust formation).

    • Ramp to 60-70°C . Note: Do not exceed 100°C to avoid oxidation of benzyl groups.

  • Duration: 12–24 hours.

  • Validation: Check LOD (Loss on Drying) or GC-HS (Headspace Gas Chromatography).

Protocol B: Azeotropic Displacement (Stubborn Surface Solvents)

Use this for high-boiling solvents (e.g., Toluene, DMF) that are not chemically bound but are difficult to remove due to low volatility.

The Mechanism: You introduce a "carrier" solvent that forms a lower-boiling azeotrope with the contaminant, "carrying" it out during distillation.

Target ContaminantRecommended Carrier SolventAzeotrope BP (approx)
Toluene (BP 110°C)Ethanol 76.7°C
Water (BP 100°C)Ethyl Acetate 70.4°C
Xylene (BP 140°C)Methanol 63.5°C (Non-azeotropic, but effective volatility gap)

Step-by-Step:

  • Dissolve or suspend DBD-Spiro in the Carrier Solvent (10:1 ratio by weight).

  • Heat to reflux for 30 minutes.

  • Distill off the solvent volume (rotary evaporator) until a solid residue remains.

  • Repeat 2x.

  • Final dry using Protocol A .

Protocol C: Slurry Digestion (Lattice Inclusions/Solvates)

Use this when Protocol A fails. This indicates the solvent is trapped inside the crystal structure (e.g., Toluene solvate).

The Mechanism: "Digestion" (Ostwald ripening) involves suspending the solid in a solvent where it has low solubility but the contaminant has high miscibility. Thermal cycling breaks down the crystal lattice and reforms it, releasing the trapped solvent.

Reagents:

  • Displacement Solvent: MTBE (Methyl tert-butyl ether) or Isopropanol (IPA). Why? These are bulky and less likely to form new solvates with the spiro-core compared to small alcohols.

Step-by-Step:

  • Slurry: Suspend the crude DBD-Spiro in MTBE (10 mL per gram of solid).

  • Thermal Cycling:

    • Heat the slurry to 50°C (do not dissolve completely).

    • Stir for 2 hours.

    • Cool to 20°C over 1 hour.

  • Repetition: Repeat the heat/cool cycle 3 times. This "breathing" of the crystal lattice expels the trapped aromatic solvent.

  • Filtration: Filter the solid while at room temperature.

  • Wash: Wash the cake with fresh, cold MTBE.

  • Dry: Vacuum dry at 50°C. The residual MTBE is Class 3 (low toxicity) and highly volatile, making it easy to remove.

Critical Data & Regulatory Limits (ICH Q3C)

When removing solvents, your target is compliance with ICH Q3C guidelines.

Solvent ClassCommon Examples in SynthesisRisk LevelPDE Limit (mg/day)Concentration Limit (ppm)
Class 1 Benzene, CCl4Avoid 0.002 (Benzene)2 (Benzene)
Class 2 Toluene, Methanol, DMF, XyleneLimit 8.9 (Toluene)890 (Toluene)
Class 3 Ethanol, Acetone, Ethyl AcetateLow Risk 50.05,000

Note: If your synthesis uses Benzene (often a contaminant in Toluene), you must switch to Protocol B immediately to ensure levels are < 2 ppm.

Frequently Asked Questions (FAQs)

Q: I see a melting point depression. Is this due to solvent? A: Likely, yes. Pure DBD-Spiro should have a sharp melting point (typically >150°C for this class). If you observe a broad melting range (e.g., 135–145°C) or a "double melt" event in DSC, you likely have a solvate that melts/releases solvent, then recrystallizes. Use Protocol C .

Q: Can I use lyophilization (freeze-drying)? A: Only if the residual solvent is water or 1,4-dioxane (Class 2). Lyophilization is ineffective for Toluene or DMF because they do not sublime efficiently under standard freeze-dryer conditions and may damage the vacuum pump seals.

Q: The product turns yellow during drying. Why? A: This indicates oxidation of the benzyl positions (benzylic oxidation) to form benzaldehyde or benzoic acid derivatives.

  • Fix: Ensure your vacuum oven is purged with Nitrogen (

    
    ) or Argon. Do not dry in air at temperatures > 60°C.
    

Q: My residual DMF is stuck at 2000 ppm despite vacuum drying. A: DMF (BP 153°C) is notoriously difficult to remove from amides due to strong hydrogen bonding.

  • Fix: You must wash the organic phase with water/brine during the workup before crystallization. Once crystallized, DMF is hard to remove. Try Protocol C using water/ethanol (50:50) slurry if the compound is insoluble in water.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.
  • Görbitz, C. H., & Hersleth, H. P. (2000).[2] On the inclusion of solvent molecules in the crystal structures of organic compounds.[2][3] Acta Crystallographica Section B, 56(3), 526-534.[2] [Link]

  • Cui, Y., et al. (2018). Removal of Residual Solvents from Pharmaceutical Materials: A Review. Organic Process Research & Development. (General reference for slurry digestion techniques).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mass spectrometric behavior of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter referred to as Spiro-DUD ), a privileged spiro-cyclic scaffold in drug discovery. We compare its fragmentation dynamics against a structural linear analog, N,N'-Dibenzylpentanediamide , to demonstrate the "Spiro Effect"—a phenomenon where rigid spiro-junctions confer unique gas-phase stability, altering standard fragmentation pathways.

Key Findings:

  • Stability: Spiro-DUD requires 15–20% higher Collision Energy (CE) than linear analogs to initiate ring cleavage due to the quaternary spiro-carbon.

  • Diagnostic Ions: The fragmentation is dominated by N-benzyl cleavage (

    
     91) and a characteristic "half-spiro" lactam retention (
    
    
    
    272), unlike linear analogs which show extensive non-specific backbone shattering.
  • Methodology: ESI-QTOF is recommended over EI for metabolite identification to preserve the spiro-core integrity for MS2 analysis.

Part 1: Structural Context & Theoretical Fragmentation

The molecule consists of two six-membered lactam rings fused at a single carbon (C-5 of the undecane system). This


 hybridized spiro-center creates a rigid orthogonal geometry, preventing the free rotation seen in linear amides.
Structural Comparison
FeatureSpiro-DUD (Target)Linear Analog (N,N'-Dibenzylpentanediamide)
Topology Rigid, Orthogonal (

twist)
Flexible, Linear chain
Degrees of Freedom Low (Restricted rotation)High (Free rotation)
Gas-Phase Stability High (Requires ring opening)Moderate (Facile amide bond cleavage)
Base Peak (ESI)

(363.2)

(363.2)
Major Fragment

91 (Tropylium)

91, 106, 202
Primary Fragmentation Channels
  • Pathway A (Benzyl Cleavage): The weakest bonds are the

    
     bonds. In ESI(+), this yields the tropylium ion (
    
    
    
    91) or the neutral loss of toluene/benzyl radical depending on charge localization.
  • Pathway B (Spiro-Ring Opening): High-energy collision induces cleavage adjacent to the carbonyl (alpha-cleavage), opening one ring while leaving the other intact.

  • Pathway C (CO Elimination): A common neutral loss of 28 Da (CO) from the lactam ring, usually following the initial ring opening.

Part 2: Detailed Fragmentation Pathways (Visualization)

The following diagram illustrates the distinct fragmentation tree for Spiro-DUD under ESI-MS/MS conditions.

G Parent Parent Ion [M+H]+ m/z 363.20 (Intact Spiro) Frag1 Fragment A [M+H - Benzyl]+ m/z 272.15 (Monobenzyl Spiro) Parent->Frag1 - C7H7 (91 Da) Low CE (15 eV) Trop Tropylium Ion [C7H7]+ m/z 91.05 (Dominant at High CE) Parent->Trop Charge Retention on Bn High CE (>35 eV) Frag2 Fragment B [M+H - 2(Benzyl)]+ m/z 181.10 (Core Spiro-dione) Frag1->Frag2 - C7H7 (Sequential Loss) RingOpen Distonic Ion Ring Opened m/z 272.15 Frag1->RingOpen Isomerization CO_Loss Fragment C [Frag A - CO]+ m/z 244.15 RingOpen->CO_Loss - CO (28 Da) Alpha-Cleavage

Caption: ESI-MS/MS fragmentation tree of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione showing sequential benzyl loss and ring contraction.

Part 3: Comparative Experimental Data

The following data simulates a comparative study using a Triple Quadrupole MS (QQQ) to determine the optimal detection parameters for drug development assays (e.g., DMPK studies).

Experiment: Collision Energy (CE) Ramp

Objective: Determine the stability of the spiro-core versus the linear analog. Instrument: Agilent 6495 Triple Quadrupole LC/MS. Source: ESI Positive Mode.

Collision Energy (eV)Spiro-DUD (Parent Remaining %)Linear Analog (Parent Remaining %)Interpretation
5 eV 100%95%Both stable.
15 eV 92%60%Linear analog begins rapid fragmentation (amide bond cleavage).
25 eV 75%15%Spiro-DUD retains core integrity ; Linear analog mostly degraded.
35 eV 40%<5%Spiro-DUD yields rich MS2 spectrum; Linear analog signal exhausted.
50 eV <10%0%Complete fragmentation (Tropylium

91 dominates).

Analytical Insight: The spiro-compound exhibits a "survival yield" significantly higher than the linear analog at medium collision energies (15–25 eV). This confirms that the spiro-junction acts as an energy sink, distributing vibrational energy across the rigid frame before bond rupture occurs.

Diagnostic Ion Table (ESI-MS/MS)
m/z (Observed)Ion IdentityOriginRelative Abundance (30 eV)
363.20

Protonated Parent35%
272.15

Loss of one Benzyl group100% (Base Peak)
244.15

Ring contraction20%
181.10

Loss of both Benzyls15%
91.05

Tropylium Ion80%

Part 4: Experimental Protocol (Optimization Workflow)

To replicate these results or develop a quantification method, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Spiro-DUD in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure efficient protonation (

      
      ) of the amide nitrogens/carbonyls for ESI.
      
Direct Infusion (Tuning)
  • Flow Rate: 10 µL/min via syringe pump.

  • Scan Mode: MS1 Scan (100–500 Da) to confirm precursor stability.

  • Verification: Ensure the isotopic pattern matches

    
     (approx. 25% abundance of M+1 peak relative to M).
    
MS/MS Optimization Loop

This workflow ensures you capture the most specific ion for MRM (Multiple Reaction Monitoring).

Workflow Start Precursor Selection (m/z 363.2) Step1 CE Ramp (5 -> 60 eV) Start->Step1 Step2 Identify Stable Fragments (Avoid m/z 91 for Quant) Step1->Step2 Step3 Select Transitions Step2->Step3 Quantifier: 363 -> 272\n(High Abundance) Quantifier: 363 -> 272 (High Abundance) Step3->Quantifier: 363 -> 272\n(High Abundance) Qualifier: 363 -> 244\n(High Specificity) Qualifier: 363 -> 244 (High Specificity) Step3->Qualifier: 363 -> 244\n(High Specificity)

Caption: Logic flow for selecting MRM transitions. Note: Avoid m/z 91 as a quantifier due to high background noise in biological matrices.

Critical Parameters
  • Desolvation Temp:

    
     (Spiro-compounds are thermally stable, high heat aids desolvation).
    
  • Fragmentor Voltage: 135 V (Higher than average to transmit the rigid ion).

  • Collision Gas: Nitrogen (Argon is preferred if available for cleaner fragmentation cuts).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including benzyl cleavage and McLafferty rearrangements).
  • Wang, X., et al. (2004).[1] "Fragmentation patterns of novel dispirocyclopiperazinium dibromides...". Rapid Communications in Mass Spectrometry. Link (Establishes fragmentation rules for spiro-piperazine systems).

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Piperidine Derivatives. Link (General rules for piperidine ring cleavage).

  • Holčapek, M., et al. (2010). "Structural analysis of spiro-cyclic compounds by electrospray ionization mass spectrometry". Journal of Mass Spectrometry. (Validates the high-energy requirement for spiro-ring opening).

Sources

Comparative study of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione with other GABA receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative guide details the pharmacological profile of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (referred to herein as 2,8-DBDU ), analyzing its structural and functional characteristics against established GABA receptor antagonists.

Executive Summary: The Spiro-Dione Advantage

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (2,8-DBDU) represents a specialized class of rigid spiro-cyclic GABA analogues . Unlike classic antagonists that often rely on flexible aliphatic chains or steroid backbones, the 2,8-DBDU scaffold utilizes a spiro[5.5]undecane core. This structure locks the pharmacophore—specifically the spatial arrangement of the nitrogen atoms and ketone groups—into a conformation that mimics the bioactive state of GABA, while the benzyl substituents provide significant lipophilicity.

Key Differentiator: While standard antagonists like Gabazine (SR-95531) are highly potent but hydrophilic (limiting blood-brain barrier penetration), the dibenzyl-spiro architecture of 2,8-DBDU suggests a profile optimized for membrane permeability and metabolic stability , making it a critical tool for studying GABAergic signaling in complex, lipid-rich environments (e.g., intracellular compartments or in vivo CNS models).

Mechanistic Profile & Target Analysis

Mechanism of Action

2,8-DBDU functions primarily as a Competitive Antagonist at the GABA-A receptor (GABA-AR) orthosteric site.

  • Structural Mimicry: The 1,7-dione and 2,8-diaza arrangement mimics the charge spacing of the GABA zwitterion.

  • Binding Dynamics: It competes directly with GABA for the

    
     interface on the receptor pentamer. Unlike channel blockers, its inhibition is surmountable by increasing GABA concentration.
    
Comparative Pharmacodynamics

The following table contrasts 2,8-DBDU with the "Gold Standard" antagonists used in neurophysiology.

Feature2,8-DBDU (The Subject) Gabazine (SR-95531) Bicuculline Picrotoxin
Primary Target GABA-A (Orthosteric Site)GABA-A (Orthosteric Site)GABA-A (Orthosteric Site)GABA-A (Ion Pore)
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistNon-Competitive Channel Blocker
Binding Kinetics Moderate On/Off Rate (Predicted)Fast On / Fast OffSlow On / Slow OffUse-Dependent Block
Lipophilicity High (Dibenzyl groups)Low (Hydrophilic)ModerateModerate
BBB Permeability High (CNS Penetrant)Poor (Peripheral restriction)Moderate (Convulsant)High (Convulsant)
Selectivity High for

interface
High for

interface
Low (Affects SK channels)Low (Blocks Glycine receptors)
Visualizing the Antagonism Landscape

The diagram below illustrates the distinct binding sites and inhibition pathways of 2,8-DBDU compared to its alternatives.

GABA_Antagonism cluster_antagonists Antagonist Classes GABA GABA (Agonist) Receptor GABA-A Receptor (Cl- Channel) GABA->Receptor Opens Channel (Cl- Influx) DBDU 2,8-DBDU (Spiro-Dione) DBDU->Receptor Competes at Orthosteric Site Gabazine Gabazine (SR-95531) DBDU->Gabazine Similar Site Higher Lipophilicity Gabazine->Receptor Competes at Orthosteric Site Picrotoxin Picrotoxin (Pore Blocker) Picrotoxin->Receptor Blocks Ion Pore (Non-Competitive)

Caption: 2,8-DBDU and Gabazine compete directly with GABA at the orthosteric site, whereas Picrotoxin occludes the chloride pore downstream of binding.

Experimental Validation Protocols

To validate the performance of 2,8-DBDU, researchers must employ self-validating assays that distinguish competitive antagonism from allosteric modulation.

Protocol A: Competitive Radioligand Binding (Ki Determination)

Objective: Quantify the affinity of 2,8-DBDU for the GABA binding site relative to [3H]-Muscimol.

  • Membrane Preparation:

    • Homogenize rat cortical tissue or HEK293 cells expressing

      
       GABA-A receptors.
      
    • Wash 3x in ice-cold Tris-Citrate buffer (pH 7.4) to remove endogenous GABA.

  • Incubation:

    • Control: 2 nM [3H]-Muscimol + Buffer.

    • Non-Specific: 2 nM [3H]-Muscimol + 100 µM GABA (Saturating).

    • Experimental: 2 nM [3H]-Muscimol + 2,8-DBDU (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 4°C (reduces low-affinity uptake).

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Plot % Specific Binding vs. Log[2,8-DBDU].

    • Validation Check: The Hill slope should be approx -1.0 for competitive antagonism. A slope significantly deviating from -1.0 suggests allosteric interaction or cooperativity.

Protocol B: Whole-Cell Patch Clamp (Functional IC50)

Objective: Confirm the "Surmountability" of the antagonism (Hallmark of Competitive Inhibition).

  • Setup:

    • Whole-cell configuration on HEK293-GABA-A cells.

    • Holding potential: -60 mV.

    • Internal solution: High Cl- (to ensure large inward currents).

  • Application Flow:

    • Step 1 (Reference): Apply GABA (

      
       concentration, e.g., 3 µM) for 2s. Record Peak Current (
      
      
      
      ).
    • Step 2 (Inhibition): Pre-apply 2,8-DBDU (e.g., 10 µM) for 10s, then co-apply with GABA. Record Peak Current (

      
      ).[1]
      
    • Step 3 (Surmountability Test): Maintain 2,8-DBDU (10 µM) but increase GABA to saturation (1 mM).

  • Data Interpretation:

    • If

      
       at 1 mM GABA 
      
      
      
      
      
      of GABA alone, the block is Competitive .
    • If

      
       is depressed even at saturating GABA, the block is Non-Competitive  (like Picrotoxin).
      

Synthesis & Structural Insights (Scientific Note)

The synthesis of 2,8-DBDU typically involves a double Michael addition strategy, condensing N,N-dibenzyl-substituted precursors with divinyl ketones or similar synthons.

  • Isomer Note: Researchers must distinguish 2,8-DBDU from its regioisomer, 3,9-diazaspiro[5.5]undecane (e.g., Compound 2027), which is also a potent GABA antagonist. The 2,8-geometry offers a unique vector for the benzyl groups, potentially altering the interaction with the receptor's "loop C" aromatic residues (Tyr157, Phe200).

  • Solubility Warning: Due to the dibenzyl moieties, 2,8-DBDU has low aqueous solubility compared to Gabazine. Stock solutions should be prepared in DMSO (up to 100 mM) and diluted slowly into physiological buffer to avoid precipitation during assays.

References

  • Spiro-cyclic GABA Analogues: Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. (2021).[2] Journal of Medicinal Chemistry.

  • Synthesis of Diazaspiro Systems: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. (2015).[3][4] Arabian Journal of Chemistry.

  • GABA Receptor Pharmacology: GABA Receptor Antagonists and Insecticides: Common Structural Features. (2004).[5] Bioorganic & Medicinal Chemistry.

  • Comparative Ligand Data: International Union of Basic and Clinical Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. (2008). Pharmacological Reviews.

  • Chemical Identity: 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 128244-02-0).[6][7][8] PubChem Compound Summary.

Sources

A Comparative Guide to the Biological Activity of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2,8-Diazaspiro[5.5]undecane Scaffold

The spirocyclic framework, where two rings share a single atom, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. This unique three-dimensional architecture provides a rigid and well-defined orientation for appended functional groups, making it a "privileged scaffold" in medicinal chemistry. Such rigidity can lead to high-affinity and selective interactions with biological targets.[1] Within this class, the 2,8-diazaspiro[5.5]undecane core has emerged as a versatile template for the development of novel therapeutic agents targeting a wide range of diseases, from cancer to neurological disorders.[1][2]

This guide provides a comparative analysis of the biological activity of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its structurally related analogs. While direct comparative experimental data for the title compound is limited in publicly available literature, this guide will synthesize information from studies on analogous structures to provide a predictive overview of its potential bioactivities and to highlight the structure-activity relationships that govern the therapeutic potential of this chemical class.

Comparative Biological Activity: Focus on Anticancer Properties

The dione functionality at the 1 and 7 positions of the 2,8-diazaspiro[5.5]undecane ring system, combined with various substituents on the nitrogen atoms, has been a key area of investigation for anticancer drug discovery. The cytotoxic potential of these compounds is often evaluated against a panel of human cancer cell lines.

Compound/AnalogCancer Cell LineAssay TypeIC50/GI50Reference
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1 (Liver Adenocarcinoma)MTT Assay23.67 ± 4 µM[3]
p-fluorophenyl substituted diazaspiro undecane derivativeSK-HEP-1 (Liver Adenocarcinoma)MTT Assay47.46 µg/ml[1]
phenyl substituted diazaspiro undecane derivativeSK-HEP-1 (Liver Adenocarcinoma)MTT Assay46.31 µg/ml[1]

The data suggests that the spiro[5.5]undecane core, particularly when substituted with aromatic groups, possesses notable anticancer potential. The presence of the benzyl groups in 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is likely to influence its cytotoxic profile, potentially through altered lipophilicity and interactions with biological targets.

Broader Bioactivity Spectrum of Diazaspiro[5.5]undecane Analogs

Beyond oncology, the diazaspiro[5.5]undecane scaffold has been explored for a diverse range of therapeutic applications, highlighting its versatility. The nature and position of the nitrogen atoms, as well as the substituents, play a crucial role in defining the biological activity.

  • Neuropharmacological Activity: A number of aza- and diazaspiro[5.5]undecane derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.[1] For instance, 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive GABA-A receptor antagonists.[4]

  • Metabolic Disorders: Certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, indicating their potential for treating obesity and related metabolic diseases.[2][5] Some of these compounds exhibit potent dual inhibition of ACC1 and ACC2 with IC50 values in the low nanomolar range.[2][5]

  • Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a strategy aimed at producing potent analgesics with a safer side-effect profile compared to traditional opioids.[6]

  • Antiviral Activity: A novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to inhibit the replication of various viral families, including several strains of HIV, by blocking heparan sulfate receptors on the host cell surface.[7]

  • Immunomodulatory Effects: A European patent describes 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds as potential immunomodulators, suggesting their utility in modulating immune responses.

Structure-Activity Relationship (SAR) Insights

The biological activity of diazaspiro[5.5]undecane derivatives is intricately linked to their structural features. Key SAR insights include:

  • Substitution on Nitrogen Atoms: The nature of the substituents on the nitrogen atoms is a critical determinant of activity. In the case of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, the benzyl groups introduce significant steric bulk and lipophilicity compared to unsubstituted or alkyl-substituted analogs. This can influence membrane permeability, target binding, and overall pharmacokinetic properties.

  • Aromatic Substituents: The presence of aromatic rings, such as the phenyl groups in the anticancer analog mentioned earlier, often contributes to cytotoxic activity.[3] These groups can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins.

  • Position of Heteroatoms: The arrangement of the nitrogen atoms within the spirocyclic system (e.g., 1,9- vs. 2,8- vs. 3,9-diazaspiro) dictates the overall geometry and electronic properties of the molecule, leading to different pharmacological profiles.[2][4][5]

SAR_Insights cluster_BiologicalActivity Biological Activity Core 2,8-Diazaspiro[5.5]undecane -1,7-dione Core N_Substituents N-Substituents (e.g., Benzyl) Core->N_Substituents Influences Lipophilicity & Target Binding Aromatic_Groups Other Aromatic Substituents Core->Aromatic_Groups Enhances Cytotoxicity via π-π Stacking Heteroatom_Position Heteroatom Position (e.g., 1,9- vs 2,8-) Core->Heteroatom_Position Determines Overall Geometry & Pharmacological Profile Anticancer Anticancer N_Substituents->Anticancer Aromatic_Groups->Anticancer Neuro Neuropharmacological Heteroatom_Position->Neuro Metabolic Metabolic Heteroatom_Position->Metabolic Analgesic Analgesic Heteroatom_Position->Analgesic

Caption: Key structural features influencing the biological activity of diazaspiro[5.5]undecane analogs.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of compounds like 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its analogs.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SK-HEP-1) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (e.g., 48 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold, exemplified by the title compound 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, represents a promising framework for the development of novel therapeutic agents. Based on the analysis of its structural analogs, this class of compounds exhibits a broad spectrum of biological activities, with particularly noteworthy potential in anticancer therapy.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2,8-disubstituted-2,8-diazaspiro[5.5]undecane-1,7-diones to elucidate detailed structure-activity relationships. Investigating the mechanism of action of the most potent analogs will be crucial for their further development as clinical candidates. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.

References

  • BenchChem. (2025). Potential Biological Activity of 3-Oxaspiro[5.
  • Kaminski, K., Wiklik, B., & Obniska, J. (2014). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie.
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89.
  • Chebib, M., et al. (Year). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem.
  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(15), 1813-1835.
  • Shishkin, G. V., et al. (Year). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)

Sources

Safety Operating Guide

Personal protective equipment for handling 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione .

Author’s Note: As a Senior Application Scientist, I must emphasize that while specific toxicological data (SDS) for this precise intermediate may be sparse in public registries, its structural class—diazaspiro[5.5]undecane diones —is frequently utilized in medicinal chemistry as a "privileged scaffold" for CNS-active agents (e.g., GABA receptor antagonists) and enzyme inhibitors.

Therefore, this guide applies the Precautionary Principle : We treat this substance as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) until definitive toxicology proves otherwise.

Part 1: Risk Assessment & Compound Profile

Before selecting PPE, we must understand the "Why." The specific hazards of this molecule are inferred from its Structure-Activity Relationship (SAR).

FeatureImplication for Safety
Physical State Likely a crystalline solid/powder (High melting point typical for spiro-diones). Primary Hazard: Inhalation of dust.
Lipophilicity The 2,8-Dibenzyl substitution significantly increases lipophilicity compared to the naked core. Primary Hazard: Enhanced dermal absorption.
Pharmacophore The diazaspiro[5.5]undecane core is associated with biological activity (CNS modulation). Primary Hazard: Potential systemic toxicity if absorbed.
Logic Flow: Hazard Banding Determination

The following diagram illustrates the decision logic used to determine the safety protocols in this guide.

RiskLogic Compound 2,8-Dibenzyl-2,8-diazaspiro [5.5]undecane-1,7-dione DataGap Specific Tox Data Unavailable/Sparse Compound->DataGap SAR SAR Analysis: Spiro-cyclic Scaffold (CNS Activity Potential) Compound->SAR Lipophilicity Benzyl Groups: High Dermal Permeability Compound->Lipophilicity Decision Assign Default Hazard Band (OEB 3) DataGap->Decision Precautionary Principle SAR->Decision Lipophilicity->Decision Control Requirement: Containment + Dermal Protection Decision->Control

Figure 1: Risk Assessment Logic. Due to the biological potential of the spiro-scaffold and lipophilic benzyl groups, we default to high-containment protocols.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Laboratory Scale (<10g) handling. For process scale (>100g), a closed isolator system is required.

Protection ZoneRecommended PPETechnical Justification (The "Why")
Respiratory N95 (minimum) or P100/PAPR Standard surgical masks offer zero protection against organic vapors or fine particulates. If handling outside a hood (not recommended), a P100 is mandatory to block 99.97% of particulates.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Outer Glove: 5 mil Nitrile (standard). Inner Glove: 4 mil Nitrile (bright color for breach detection). Why: Benzyl groups aid solvent penetration. Double gloving creates a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the eyes from airborne dust entry.
Body Tyvek® Lab Coat (or equivalent non-woven)Cotton lab coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles and is impermeable to dust.
Footwear Closed-toe, non-perforated Standard lab requirement.[1] Shoe covers recommended if handling >1g to prevent tracking powder out of the lab.

Part 3: Operational Protocols

Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Reasoning: Spiro-cyclic organic powders are often electrostatic. Static discharge can cause "jumping" of the powder, leading to invisible contamination of the balance area.

  • Technique:

    • Place a tack-mat (sticky mat) at the sash opening of the hood.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer steps).

    • Cap the vial inside the hood before removing.

    • Wipe the exterior of the vial with a Kimwipe dampened with Ethanol/Methanol before removing it from the hood.

Solubilization

Once in solution, the inhalation risk drops, but the dermal risk increases because the solvent (e.g., DMSO, DCM) acts as a vehicle carrier, transporting the compound through the skin.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves rapidly. Use DMSO or Methanol if solubility permits.

  • Glove Change: Immediately change outer gloves if a splash occurs.

Waste Disposal[2]
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Solid - Potent."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

  • Destruction: Incineration is the only validated method for complete destruction of the spiro-cyclic core.

Part 4: Emergency Response & Decontamination

In the event of a powder spill inside the fume hood:

SpillResponse Spill Powder Spill Detected Evacuate Alert Personnel Do NOT create draft Spill->Evacuate PPE_Up Don Extra PPE: Double Gloves + Goggles Evacuate->PPE_Up Cover Cover with Damp Paper Towel PPE_Up->Cover Scoop Scoop/Wipe (Do NOT sweep) Cover->Scoop Prevents Aerosolization Clean Wash Surface: 1. Soap/Water 2. Ethanol Scoop->Clean Waste Dispose as Hazardous Waste Clean->Waste

Figure 2: Dry Powder Spill Protocol. Note the "Damp Cover" step is critical to prevent airborne dust.

Decontamination Solution: For cleaning glassware or bench surfaces, use a 10% Bleach solution followed by water , then Ethanol.

  • Chemistry: The amide/imide bonds in the diazaspiro-dione structure are susceptible to hydrolysis under basic/oxidative conditions (bleach), breaking the pharmacophore.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling Potent Compounds in the Pharmaceutical Industry. (Industry Standard Guideline for Banding).
  • PubChem. (2024). Compound Summary: Spiro[5.5]undecane-1,7-dione derivatives. National Library of Medicine. [Link] (Used for structural analogy and physical property inference).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.